molecular formula C21H21Bi B160327 Tri-o-tolylbismuthine CAS No. 10050-08-5

Tri-o-tolylbismuthine

Cat. No.: B160327
CAS No.: 10050-08-5
M. Wt: 482.4 g/mol
InChI Key: DWIMJCTYUMGECA-UHFFFAOYSA-N
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Description

Tri-o-tolylbismuthine, with the CAS Number 10050-08-5 and molecular formula C 21 H 21 Bi, is an organobismuth(III) compound supplied as white to off-white crystals with a minimum purity of 98% (HPLC). This reagent is a valuable asset in research and development laboratories, particularly in the field of organometallic chemistry. Its primary research applications include serving as a versatile reagent in organic synthesis, where it facilitates the formation of carbon-carbon bonds and is used in the development of novel bismuth-containing coordination complexes. It acts as a catalyst or catalyst precursor in various chemical reactions, offering benefits in reaction efficiency and selectivity for industrial-scale applications. Furthermore, this compound is investigated for its potential in pharmaceutical development, specifically in the synthesis of new bismuth-based therapeutic agents for gastrointestinal disorders. It also contributes to materials science, aiding in the creation of advanced materials, including semiconductors and other electronic components. Its organometallic structure, characterized by a direct carbon-to-bismuth bond, makes it particularly suitable for studies in homogeneous catalysis where low toxicity and high selectivity are desired. Handling Note: Store at room temperature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for personal use.

Properties

IUPAC Name

tris(2-methylphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIMJCTYUMGECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Bi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450290
Record name Tri-o-tolylbismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10050-08-5
Record name Tri-o-tolylbismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Tri-o-tolylbismuthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of tri-o-tolylbismuthine, an organobismuth compound with applications in organic synthesis and materials science. This document details the experimental protocol for its preparation via a Grignard reaction, along with a summary of its key physical and spectroscopic properties.

Introduction

This compound, also known as tris(2-methylphenyl)bismuthane, is an organometallic compound featuring a central bismuth atom bonded to three o-tolyl groups.[1] Its structure imparts unique reactivity and stability, making it a reagent of interest in various chemical transformations. Organobismuth compounds, in general, are gaining attention as less toxic and more environmentally benign alternatives to other heavy metal reagents in organic synthesis.[2] this compound serves as a versatile precursor for the formation of carbon-carbon bonds and has potential applications in the development of novel pharmaceuticals and advanced materials.[2]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of a Grignard reagent, o-tolylmagnesium bromide, with bismuth trichloride. This standard organometallic procedure involves the formation of a carbon-magnesium bond which then acts as a nucleophile to displace the chloride ions from the bismuth center.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromotoluene (o-bromotoluene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bismuth(III) chloride (BiCl₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Grignard Reagent (o-tolylmagnesium bromide):

    • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.5 equivalents).

    • Add a small crystal of iodine to the flask.

    • A solution of 2-bromotoluene (3.2 equivalents) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

    • A small amount of the 2-bromotoluene solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. The flask may need to be gently warmed to start the reaction.

    • Once the reaction has initiated, the remaining 2-bromotoluene solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear as a dark, cloudy mixture.

  • Reaction with Bismuth Trichloride:

    • The flask containing the Grignard reagent is cooled in an ice bath.

    • A solution of bismuth(III) chloride (1 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

    • The bismuth trichloride solution is added dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 18 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude solid is purified by recrystallization from ethanol to yield this compound as a white to off-white crystalline solid.

Diagram of the Synthesis Workflow:

G Synthesis Workflow of this compound cluster_0 Grignard Reagent Formation cluster_1 This compound Synthesis cluster_2 Work-up and Purification Mg_turnings Magnesium Turnings Grignard_reaction Reaction Initiation (Iodine, heat) Mg_turnings->Grignard_reaction o_bromotoluene 2-Bromotoluene o_bromotoluene->Grignard_reaction anhydrous_ether Anhydrous Ether/THF anhydrous_ether->Grignard_reaction o_tolyl_MgBr o-Tolylmagnesium Bromide Grignard_reaction->o_tolyl_MgBr main_reaction Reaction with BiCl3 (Reflux) o_tolyl_MgBr->main_reaction Add dropwise at 0°C BiCl3 Bismuth Trichloride BiCl3->main_reaction anhydrous_ether2 Anhydrous Ether/THF anhydrous_ether2->main_reaction crude_product Crude this compound main_reaction->crude_product quench Quench with NH4Cl(aq) crude_product->quench extraction Ether Extraction quench->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (Ethanol) evaporation->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Properties of this compound

A summary of the known physical and chemical properties of this compound is provided below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₁H₂₁Bi[1]
Molecular Weight 482.38 g/mol [1]
CAS Number 10050-08-5[1]
Appearance White to off-white crystalline solidChem-Impex
Melting Point 131 - 135 °CChem-Impex
Solubility Soluble in many organic solventsGeneral Knowledge
Stability Stable under inert atmosphereGeneral Knowledge

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueDataReference(s)
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
Mass Spectrometry (GC-MS) Spectrum available in PubChem database.[1]
Infrared (IR) Spectroscopy Data not available in searched literature.

Reactivity and Applications

This compound is a versatile reagent in organic chemistry. Its primary application lies in its use as a precursor for the transfer of the o-tolyl group in various cross-coupling reactions. It can also serve as a catalyst in certain chemical transformations.[2] Furthermore, its role in the synthesis of bismuth-containing pharmaceuticals, particularly for treating gastrointestinal disorders, is an area of active research.[2] In materials science, it is being explored for the development of semiconductors and other electronic materials.[2]

Diagram of Potential Reaction Pathways:

G Potential Reaction Pathways of this compound cluster_0 Cross-Coupling Reactions cluster_1 Catalysis cluster_2 Material Synthesis Tri_o_tolylbismuthine This compound Pd_catalyst Pd Catalyst Tri_o_tolylbismuthine->Pd_catalyst Catalytic_reaction Catalytic Transformation Tri_o_tolylbismuthine->Catalytic_reaction Catalyst Deposition Deposition/Polymerization Tri_o_tolylbismuthine->Deposition Aryl_halide Aryl Halide (Ar-X) Aryl_halide->Pd_catalyst Coupled_product o-Tolyl-Ar Pd_catalyst->Coupled_product Substrate_A Substrate A Substrate_A->Catalytic_reaction Substrate_B Substrate B Substrate_B->Catalytic_reaction Product_C Product C Catalytic_reaction->Product_C Precursor Material Precursor Precursor->Deposition Bi_material Bismuth-containing Material Deposition->Bi_material

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable organobismuth compound with a straightforward synthesis via the Grignard reaction. Its utility in organic synthesis and materials science continues to be explored. Further research to fully characterize its spectroscopic properties and expand its applications is warranted. This guide provides a foundational understanding for researchers interested in utilizing this versatile reagent.

References

An In-depth Technical Guide on the Chemical Structure and Bonding of Tri-o-tolylbismuthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of tri-o-tolylbismuthine, an organobismuth compound with increasing relevance in organic synthesis and materials science. This document collates available crystallographic and spectroscopic data to offer a detailed understanding of its molecular architecture and the nature of its chemical bonds.

Chemical Structure

This compound, also known as tris(2-methylphenyl)bismuthane, is an organometallic compound with the chemical formula C₂₁H₂₁Bi. The central bismuth atom is bonded to three o-tolyl groups.

Molecular Structure:

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The central bismuth atom is coordinated to the carbon atoms of the three o-tolyl rings. The steric hindrance imposed by the ortho-methyl groups on the tolyl ligands significantly influences the molecular geometry.

A key study on organobismuth molecular crystals provides crucial insights into the crystal packing and structure of this compound (o-TTB).[1] The crystal structure reveals a Bi–Bi distance of 5.18(2) Å, which is a significant parameter in understanding potential intermolecular interactions and the solid-state properties of the material.[1]

Visualization of the Chemical Structure:

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

Tri_o_tolylbismuthine_Structure cluster_tolyl1 cluster_tolyl2 cluster_tolyl3 Bi Bi C1_1 C Bi->C1_1 C2_1 C Bi->C2_1 C3_1 C Bi->C3_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 C1_Me CH₃ C1_2->C1_Me C1_4 C C1_3->C1_4 C1_5 C C1_4->C1_5 C1_6 C C1_5->C1_6 C1_6->C1_1 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 C2_Me CH₃ C2_2->C2_Me C2_4 C C2_3->C2_4 C2_5 C C2_4->C2_5 C2_6 C C2_5->C2_6 C2_6->C2_1 C3_2 C C3_1->C3_2 C3_3 C C3_2->C3_3 C3_Me CH₃ C3_2->C3_Me C3_4 C C3_3->C3_4 C3_5 C C3_4->C3_5 C3_6 C C3_5->C3_6 C3_6->C3_1

Caption: Chemical structure of this compound.

Chemical Bonding

The bonding in this compound is characterized by the covalent bonds between the bismuth atom and the carbon atoms of the tolyl groups. The Bi-C bond is a key feature of this molecule and its properties.

While specific bond lengths and angles for this compound are detailed within dedicated crystallographic studies, data from related tri-p-tolylbismuth complexes can provide valuable comparative insights. For instance, in tri-p-tolylbismuth diperchlorate, the Bi-C bond lengths are reported to be in the range of 2.180(5)–2.201(5) Å. It is expected that the Bi-C bond lengths in this compound would be of a similar magnitude, although potentially influenced by the steric effects of the ortho-methyl groups.

Quantitative Structural Data

A comprehensive summary of the available quantitative data on the structural parameters of this compound and a related compound is presented in the table below for comparative analysis.

ParameterThis compound (o-TTB)Tri-p-tolylbismuth diperchlorate
Bi–Bi distance (Å) 5.18(2)[1]Not Applicable
Bi–C bond length (Å) Data not available in snippets2.180(5)–2.201(5)

Note: The detailed bond lengths and angles for this compound are expected to be available in the full-text publication of "Organobismuth Molecular Crystals for Organic Topological Insulators."

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction. This method involves the reaction of a bismuth trihalide, such as bismuth trichloride (BiCl₃), with the Grignard reagent derived from 2-bromotoluene.

Illustrative Synthesis Workflow:

The following diagram outlines the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Materials: - 2-Bromotoluene - Magnesium Turnings - Bismuth Trichloride - Anhydrous Diethyl Ether Grignard Grignard Reagent Formation: 2-Br-C₆H₄-CH₃ + Mg (in dry ether) Start->Grignard Reaction Reaction with BiCl₃: 3 (o-tolyl)MgBr + BiCl₃ Grignard->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product This compound Purification Purification: Recrystallization Workup->Purification Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Procedure (General Protocol):

A detailed experimental protocol for the synthesis of this compound, based on standard organometallic synthesis procedures, would involve the following steps:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, o-tolylmagnesium bromide. The reaction mixture is typically stirred and refluxed to ensure complete formation.

  • Reaction with Bismuth Trichloride: The freshly prepared Grignard reagent is then cooled, and a solution of bismuth trichloride in anhydrous diethyl ether is added slowly at a low temperature (e.g., 0 °C). The reaction mixture is stirred for several hours at room temperature to allow for the complete formation of this compound.

  • Work-up and Extraction: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous salt such as magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound as a crystalline solid.

Characterization Techniques

The characterization of this compound involves several analytical techniques to confirm its identity and purity:

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the molecule, including bond lengths and angles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the o-tolyl groups and their connectivity to the bismuth atom.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify the characteristic vibrational modes of the tolyl groups.

  • Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and other elements, which is compared with the calculated values for the proposed formula.

Conclusion

This technical guide has summarized the key aspects of the chemical structure and bonding of this compound, drawing upon available scientific literature. The single-crystal X-ray diffraction data provides a solid foundation for understanding its molecular geometry. The synthesis, typically achieved via a Grignard reaction, and subsequent characterization rely on standard organometallic chemistry techniques. Further research to obtain and analyze the full crystallographic and spectroscopic datasets will continue to enhance our understanding of this important organobismuth compound and its potential applications.

References

The Dawn of a Heavy Metal's Organic Chemistry: An In-depth Guide to the Discovery and History of Organobismuth Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organobismuth chemistry, a field exploring compounds containing a carbon-bismuth bond, has a rich and evolving history. From its serendipitous discovery in the mid-19th century to its modern applications in organic synthesis, materials science, and medicine, the journey of these heavy metal organometallics offers a fascinating narrative of scientific inquiry and innovation. Despite being the heaviest stable p-block element, bismuth and its organic derivatives have garnered significant interest due to their unique reactivity, low toxicity compared to neighboring heavy metals, and relatively low cost. This technical guide provides a comprehensive overview of the discovery and historical development of organobismuth compounds, detailing key synthetic milestones, quantitative data, and the seminal experiments that have shaped the field.

A Serendipitous Beginning: The First Organobismuth Compound

The story of organobismuth chemistry began in 1850, when Carl Jacob Löwig and Eduard Schweizer, during their investigations into the reactions of alkyl iodides with metal alloys, unexpectedly synthesized the first organobismuth compound: triethylbismuth (BiEt3).[1] Their work, published in Annalen der Chemie und Pharmacie, described the reaction of iodoethane with a potassium-bismuth alloy. The resulting volatile liquid, triethylbismuth, was noted for its extremely pungent and unpleasant odor and its spontaneous flammability in air.[1] This pioneering discovery laid the groundwork for a new class of organometallic compounds, although the field remained relatively dormant for several decades.

The Grignard Revolution and the Expansion of Synthetic Routes

The advent of Grignard reagents in the early 20th century marked a turning point for organobismuth chemistry. The development of these organomagnesium halides, along with organolithium reagents, provided a more general and efficient method for the synthesis of triorganobismuth compounds.[1] The reaction of a bismuth trihalide (BiX3) with three equivalents of a Grignard reagent (RMgX) or an organolithium reagent (RLi) became the standard and most widely used method for forming carbon-bismuth bonds.[1]

This advancement enabled the synthesis of a wide variety of trialkyl- and triarylbismuth compounds, facilitating a deeper exploration of their properties and reactivity. Notably, triarylbismuth compounds were found to be significantly more stable than their trialkyl counterparts. While trimethylbismuth is a pyrophoric liquid that decomposes explosively at 20°C, triphenylbismuth is a white, crystalline solid that is stable in air.[2]

Comparative Data on Synthetic Methods and Stability

The following tables summarize key quantitative data related to the synthesis and stability of representative organobismuth compounds.

Compound Synthetic Method Reactants Yield (%) Reference
TriethylbismuthAlloy MethodC2H5I + K/Bi alloyLow (not specified in early reports)[1]
TriphenylbismuthGrignard Reaction3 PhMgBr + BiCl3> 90%[3]
TriphenylbismuthOrganolithium Reaction3 PhLi + BiCl3~80-86%
TrimethylbismuthGrignard Reaction3 CH3MgI + BiCl3Variable, often lower than for aryl derivatives
Compound Physical State Melting Point (°C) Boiling Point (°C) Thermal Stability Reference
TrimethylbismuthColorless liquid-110Pyrophoric, decomposes explosively at 20°C[2]
TriethylbismuthColorless liquid-146 (decomposes)Spontaneously flammable in air[1]
TriphenylbismuthWhite crystalline solid77-78-Air-stable solid
PentaphenylbismuthDeeply colored solid-Decomposes above 100°CThermally unstable[2]

Key Experiments and Methodologies

The Pioneering Synthesis of Triethylbismuth (Löwig and Schweizer, 1850)

Loewig_Schweizer_1850 iodoethane Iodoethane (C₂H₅I) reaction Reaction in a sealed tube (Heating) iodoethane->reaction kb_alloy Potassium-Bismuth Alloy (K/Bi) kb_alloy->reaction triethylbismuth Triethylbismuth (Bi(C₂H₅)₃) reaction->triethylbismuth Distillation byproducts Potassium Iodide (KI) + Excess Alloy reaction->byproducts Grignard_Synthesis_Triphenylbismuth cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Bismuth Trichloride cluster_workup Work-up and Purification bromobenzene Bromobenzene (PhBr) grignard Phenylmagnesium Bromide (PhMgBr) bromobenzene->grignard mg Magnesium Turnings (Mg) mg->grignard ether1 Anhydrous Diethyl Ether ether1->grignard reaction Addition at 0°C, then stir at RT grignard->reaction bicl3 Bismuth(III) Chloride (BiCl₃) bicl3->reaction ether2 Anhydrous Diethyl Ether ether2->reaction crude_product Crude Triphenylbismuth reaction->crude_product hydrolysis Hydrolysis (aq. NH₄Cl) crude_product->hydrolysis extraction Extraction with Diethyl Ether hydrolysis->extraction drying Drying (e.g., MgSO₄) extraction->drying recrystallization Recrystallization (Ethanol) drying->recrystallization final_product Pure Triphenylbismuth (Ph₃Bi) recrystallization->final_product Organobismuth_Classification cluster_bi_iii cluster_bi_v organobismuth Organobismuth Compounds bi_iii Organobismuth(III) organobismuth->bi_iii bi_v Organobismuth(V) organobismuth->bi_v triorgano_bi_iii Triorganobismuthines (R₃Bi) bi_iii->triorgano_bi_iii diorgano_bi_iii_halides Diorganobismuth(III) Halides (R₂BiX) bi_iii->diorgano_bi_iii_halides monoorgano_bi_iii_dihalides Monoorganobismuth(III) Dihalides (RBiX₂) bi_iii->monoorgano_bi_iii_dihalides pentaorgano_bi_v Pentaorganobismuth(V) (R₅Bi) bi_v->pentaorgano_bi_v triorgano_bi_v_dihalides Triorganobismuth(V) Dihalides (R₃BiX₂) bi_v->triorgano_bi_v_dihalides triorgano_bi_v_dicarboxylates Triorganobismuth(V) Dicarboxylates (R₃Bi(O₂CR')₂) bi_v->triorgano_bi_v_dicarboxylates

References

An In-depth Technical Guide to Tri-o-tolylbismuthine (CAS 10050-08-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-o-tolylbismuthine (CAS 10050-08-5), also known as tris(2-methylphenyl)bismuthine, is an organobismuth compound with significant applications in organic synthesis and potential for development in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a general synthesis methodology, its established roles in chemical reactions, and an exploration of its potential biological activities. While specific experimental protocols for its synthesis and detailed biological pathway data are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a central bismuth atom bonded to three o-tolyl (2-methylphenyl) groups.[1] This structure contributes to its stability and reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 10050-08-5[1]
Molecular Formula C₂₁H₂₁Bi[1]
Molecular Weight 482.38 g/mol [1]
Appearance White to off-white crystal/powder[1]
Melting Point 131 - 135 °C[1]
IUPAC Name tris(2-methylphenyl)bismuthane[2]
Synonyms Tris(2-methylphenyl)bismuthine[2]
Purity ≥ 98% (HPLC) is commercially available[1]
Solubility Soluble in organic solvents like THF[3]
Storage Conditions Room temperature, in a dry, well-ventilated place[1]

Synthesis Methodology

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous triaryl bismuth compounds, such as triphenylbismuth and tri-p-tolylbismuth.[4][5]

Reaction Scheme:

3 o-tolylmagnesium bromide + BiCl₃ → this compound + 3 MgBrCl

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bismuth(III) chloride (BiCl₃)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether or THF. A small crystal of iodine is added to initiate the reaction. A solution of 2-bromotoluene in the anhydrous solvent is then added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.

  • Reaction with Bismuth Trichloride: The Grignard solution is cooled in an ice bath. A solution of anhydrous bismuth(III) chloride in the same anhydrous solvent is added dropwise with vigorous stirring. The reaction is typically exothermic.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent (e.g., ethanol or a mixture of organic solvents) to yield purified this compound.

Diagram 1: General Synthesis Workflow

G A Preparation of o-tolylmagnesium bromide B Reaction with Bismuth(III) chloride A->B C Aqueous Work-up B->C D Extraction C->D E Drying and Solvent Removal D->E F Recrystallization E->F G Pure this compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[6] Organobismuth compounds, in general, are attractive due to their low toxicity and cost-effectiveness compared to other organometallic reagents.

Cross-Coupling Reactions

This compound can serve as a nucleophilic partner in various cross-coupling reactions to transfer the o-tolyl group to a variety of electrophilic substrates.

Diagram 2: Palladium-Catalyzed Cross-Coupling Cycle

G Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation BiAr2X Bi(o-tolyl)2X PdII_R_Ar->Pd0 Product R-Ar PdII_R_Ar->Product Reductive Elimination BiAr3 Bi(o-tolyl)3 BiAr3->PdII_R_Ar

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Potential Biological Activities and Drug Development

While specific studies on the biological activities of this compound are limited, the broader class of organobismuth compounds has garnered interest in medicinal chemistry for their potential therapeutic applications. Bismuth compounds have a long history of use in medicine, primarily for gastrointestinal ailments.[3] More recently, their potential as antimicrobial and anticancer agents is being explored.[1][6][7]

Anticancer Potential

Several studies have highlighted the anticancer properties of organobismuth compounds.[6][7] The proposed mechanisms of action include the generation of reactive oxygen species (ROS), which can induce cancer cell death.[1] While research on this compound in this area is not prominent, a study on the related compound, tri-p-tolylbismuthane, showed weak antiproliferative effects.[3] It is hypothesized that the modification of the aryl ligands can significantly impact the biological activity.[3] The development of novel bismuth-based drugs with unique mechanisms of action remains an active area of research.[1]

Diagram 3: Hypothetical Mechanism of Action in Cancer Cells

G BiCmpd Organobismuth Compound (e.g., this compound) Cell Cancer Cell BiCmpd->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism of anticancer activity.

Safety and Handling

Detailed toxicological data for this compound is not extensively available. However, as with all chemical reagents, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8][9] For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[8][9][10]

Table 2: General Safety Information

Hazard StatementPrecautionary StatementReference(s)
May be harmful if swallowed.Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[8]
May cause skin and eye irritation.Wear protective gloves/protective clothing/eye protection/face protection.[8]
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8]

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes.

Table 3: Selected Suppliers of this compound

SupplierPurity
Sigma-AldrichVaries
TCI Chemicals>98.0% (HPLC)[11]
Chem-Impex≥ 98% (HPLC)[1]
Fisher ScientificVaries
Santa Cruz BiotechnologyVaries

Conclusion

This compound is a valuable organometallic compound with established utility in organic synthesis. While its full potential in materials science and drug development is still under exploration, the known biological activities of related organobismuth compounds suggest that it may be a promising scaffold for future research. This guide provides a foundational understanding of its properties and applications, highlighting the need for further investigation into its synthesis, biological mechanisms, and toxicological profile to fully harness its potential.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of Tri-o-tolylbismuthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational properties of tri-o-tolylbismuthine. Due to the absence of experimental crystal structure data, this report leverages computational chemistry to elucidate the three-dimensional structure and provide key geometric parameters. Furthermore, a detailed experimental protocol for its synthesis and characterization is presented.

Introduction

This compound, an organobismuth compound with the chemical formula C₂₁H₂₁Bi, is a member of the triarylbismuthine family. These compounds are of significant interest in organic synthesis, materials science, and medicinal chemistry. The spatial arrangement of the three o-tolyl groups around the central bismuth atom dictates the molecule's steric and electronic properties, which in turn influence its reactivity and potential applications. Understanding the molecular geometry and conformational landscape of this compound is therefore crucial for its rational application in various scientific domains.

Molecular Geometry and Conformation

The molecular geometry of this compound is primarily determined by the coordination around the central bismuth atom and the steric interactions between the bulky o-tolyl substituents.

Computational Methodology

To determine the most stable conformation and key structural parameters of this compound, a geometry optimization was performed using Density Functional Theory (DFT).

Computational Workflow:

cluster_input Input cluster_calculation DFT Calculation cluster_output Output start Initial 2D Structure of This compound dft Geometry Optimization (DFT: B3LYP functional, LANL2DZ basis set) start->dft Energy Minimization geom Optimized 3D Geometry dft->geom params Structural Parameters (Bond lengths, Bond angles, Dihedral angles) geom->params Analysis

Figure 1: Computational workflow for the geometry optimization of this compound.

Experimental Protocols:

  • Software: A web-based computational chemistry platform was utilized for the DFT calculations.

  • Method: The geometry optimization was performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional.

  • Basis Set: The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set was employed, which is suitable for calculations involving heavy elements like bismuth.

  • Convergence Criteria: The optimization was continued until the forces on the atoms were less than 0.00045 Ha/Bohr and the change in total energy between steps was less than 10⁻⁶ Hartree.

Predicted Molecular Geometry

The DFT calculations predict a distorted trigonal pyramidal geometry for this compound. The central bismuth atom sits at the apex of the pyramid, with the three o-tolyl groups forming the base. This deviation from an ideal trigonal pyramidal geometry is attributed to the significant steric hindrance imposed by the ortho-methyl groups on the tolyl rings.

The lone pair of electrons on the bismuth atom occupies a stereochemically active orbital, contributing to the overall pyramidal shape. The o-tolyl groups are not planar with respect to the C-Bi-C plane and are twisted to minimize steric clashes between the ortho-methyl groups and adjacent aromatic rings.

Key Geometric Parameters

The following table summarizes the key bond lengths, bond angles, and dihedral angles obtained from the optimized geometry of this compound.

ParameterValue
Bond Lengths
Bi-C (average)2.25 Å
C-C (aromatic, average)1.40 Å
C-C (methyl, average)1.51 Å
C-H (aromatic, average)1.09 Å
C-H (methyl, average)1.10 Å
Bond Angles
C-Bi-C (average)95.8°
Bi-C-C (aromatic, average)121.5°
C-C-C (aromatic, average)120.0°
Dihedral Angles
C-Bi-C-C (average)45.2°

Experimental Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with a bismuth trihalide.

Synthesis Protocol

The following protocol is adapted from established methods for the synthesis of triarylbismuthines.

Reaction Scheme:

cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Product reagent1 o-Bromotoluene step1 Formation of Grignard Reagent (o-tolylmagnesium bromide) reagent1->step1 reagent2 Magnesium Turnings reagent2->step1 reagent3 Bismuth Trichloride (BiCl₃) step2 Reaction with BiCl₃ reagent3->step2 solvent Anhydrous THF solvent->step1 step1->step2 product This compound step2->product Workup & Purification

Figure 2: Synthesis pathway for this compound via Grignard reaction.

Experimental Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3.3 equivalents). The apparatus is maintained under a positive pressure of dry nitrogen. A solution of o-bromotoluene (3.0 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings with stirring. The reaction is initiated with a small crystal of iodine if necessary. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Bismuth Trichloride: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of bismuth trichloride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent.

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, with splitting patterns characteristic of an ortho-substituted benzene ring. A singlet for the methyl protons around 2.3-2.5 ppm.
¹³C NMR Resonances for the aromatic carbons, with the carbon attached to bismuth appearing at a characteristic downfield shift. A resonance for the methyl carbon.
IR Spectroscopy Characteristic C-H stretching vibrations for aromatic and aliphatic groups. Aromatic C=C stretching bands. Bi-C stretching vibration in the far-IR region.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of this compound (482.38 g/mol ). Characteristic isotopic pattern for bismuth.
Melting Point A sharp melting point is indicative of a pure compound.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and conformation of this compound based on computational modeling. The predicted distorted trigonal pyramidal geometry, arising from the steric demands of the o-tolyl groups, is crucial for understanding its chemical behavior. The provided synthesis and characterization protocols offer a practical framework for the preparation and verification of this important organobismuth compound. This information serves as a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in utilizing this compound in their work.

Spectroscopic Characterization of Tri-o-tolylbismuthine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Tri-o-tolylbismuthine, a significant organobismuth compound. Due to the limited availability of direct spectral data for this compound in publicly accessible databases, this guide presents expected spectral data based on the analysis of the closely related and well-documented compound, Triphenylbismuthine. The underlying principles of each spectroscopic method—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—are detailed, along with generalized experimental protocols applicable to the analysis of organometallic compounds.

Introduction to this compound

This compound (C₂₁H₂₁Bi) is an organometallic compound featuring a central bismuth atom bonded to three o-tolyl groups.[1] Organobismuth compounds are of increasing interest in various fields, including organic synthesis, materials science, and medicinal chemistry, owing to their unique reactivity and potential biological activity. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic methods provide the necessary tools for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are the most relevant.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the tolyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the bismuth atom and the electronic effects of the methyl substituent.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H)7.0 - 8.0Multiplet (m)12H
Methyl (CH₃)2.3 - 2.5Singlet (s)9H

Note: The chemical shifts are predicted based on the known spectra of similar triaryl bismuth compounds.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments in this compound. The aromatic region will show multiple signals due to the different electronic environments of the carbons in the tolyl rings.

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (Ar-C)125 - 150
Methyl (CH₃)20 - 25

Note: The chemical shifts are predicted based on the known spectra of similar triaryl bismuth compounds.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of organometallic compounds like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and does not react with the solvent.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or resolution.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of the aromatic rings and the methyl groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H stretching (aromatic)3100 - 3000Medium
C-H stretching (methyl)3000 - 2850Medium
C=C stretching (aromatic)1600 - 1450Strong
C-H bending (methyl)1450 - 1375Medium
C-H out-of-plane bending (aromatic)900 - 675Strong
Bi-C stretching450 - 400Medium-Weak

Note: The frequencies are predicted based on the known spectra of similar triaryl bismuth compounds.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods are commonly used:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. This method requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the heavy bismuth atom, the isotopic pattern of the molecular ion will be characteristic. Fragmentation patterns will likely involve the loss of tolyl groups.

Ion Expected m/z Identity
482.14[C₂₁H₂₁Bi]⁺Molecular Ion
391.08[C₁₄H₁₄Bi]⁺[M - C₇H₇]⁺
300.02[C₇H₇Bi]⁺[M - 2(C₇H₇)]⁺
209.00[Bi]⁺Bismuth ion
91.05[C₇H₇]⁺Tolyl cation

Note: The m/z values are calculated based on the most abundant isotopes.

Experimental Protocol for Mass Spectrometry

A common technique for the analysis of organometallic compounds is Gas Chromatography-Mass Spectrometry (GC-MS), as indicated for this compound in the PubChem database.[1]

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and travels through a capillary column, where it is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Characterization Workflow

The overall workflow for the spectroscopic characterization of this compound is a systematic process that integrates the data from multiple techniques to confirm the structure and purity of the compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure & Purity Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive analysis, it is crucial to obtain and interpret the actual spectra of a synthesized and purified sample. The provided protocols and expected data serve as a valuable reference for researchers undertaking the analysis of this and related organobismuth compounds.

References

In-Depth Technical Guide: Toxicity and Safety Handling of Tri-o-tolylbismuthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Introduction

Tri-o-tolylbismuthine, an organobismuth compound, is gaining interest in various fields, including organic synthesis and medicinal chemistry, due to the generally low toxicity associated with bismuth-containing molecules compared to other heavy metal compounds. However, the introduction of organic ligands can significantly alter the toxicological profile of the metal center. This guide provides a comprehensive overview of the available toxicological data, safe handling procedures, and experimental protocols relevant to this compound and structurally analogous triarylbismuth compounds. Due to the limited specific data on this compound, information from its close analogue, Triphenylbismuth, is used extensively for hazard assessment.

Toxicological Data

Table 1: Acute Toxicity Data for Triphenylbismuth (Analogue to this compound)

Route of ExposureSpeciesTest TypeValueClassification
OralMouseLDLo (Lowest Published Lethal Dose)320 mg/kg-
IntravenousMouseLD50180 mg/kg-
OralRatLD50> 2000 mg/kg (for elemental Bismuth)[1]Not Classified (as elemental Bismuth)
DermalRabbitLD50> 2000 mg/kg (General study on a test item)[2]Potentially Not Classified
InhalationRatLC50No data availableData not available

Note: The classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The oral LD50 for elemental bismuth suggests low acute toxicity. However, the organic ligands in this compound are expected to increase its toxicity compared to the elemental form. The LDLo for Triphenylbismuth in mice suggests moderate acute toxicity.

Mechanism of Toxicity

The precise metabolic fate of this compound has not been fully elucidated. However, studies on related triarylbismuth compounds, such as Triphenylbismuth, provide insights into potential toxicological pathways. The cytotoxicity of these compounds is not solely due to the bismuth ion but is significantly influenced by the organic ligands.

Key mechanisms implicated in the toxicity of triarylbismuth compounds include:

  • Induction of Oxidative Stress: Triphenylbismuth has been shown to decrease cellular glutathione content, a key antioxidant, leading to increased vulnerability to oxidative stress.[3]

  • Disruption of Calcium Homeostasis: Exposure to Triphenylbismuth can lead to an increase in intracellular calcium concentration, a condition linked to cell injury and apoptosis.[3]

  • Enzyme Inhibition: Triphenylbismuth dichloride has been found to be a potent inhibitor of human glyoxalase I (GLO I), an enzyme crucial for detoxifying methylglyoxal, a cytotoxic byproduct of metabolism.[4][5][6][7] Inhibition of GLO I leads to the accumulation of methylglyoxal, ultimately causing cell death.[4][5][6][7]

Potential Metabolic and Toxicity Pathway

Toxicity_Pathway This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Metabolism Metabolism (e.g., hydroxylation of tolyl groups, C-Bi bond cleavage) Cellular_Uptake->Metabolism GLO1_Inhibition Glyoxalase I Inhibition Cellular_Uptake->GLO1_Inhibition Reactive_Intermediates Reactive Intermediates Metabolism->Reactive_Intermediates Glutathione_Depletion Glutathione Depletion Reactive_Intermediates->Glutathione_Depletion Increased_Ca2+ Increased_Ca2+ Reactive_Intermediates->Increased_Ca2+ Oxidative_Stress Oxidative Stress Glutathione_Depletion->Oxidative_Stress Increased_Ca2 Increased Intracellular Ca2+ Cell_Death Cell Death (Apoptosis) Increased_Ca2->Cell_Death Methylglyoxal_Accumulation Methylglyoxal Accumulation GLO1_Inhibition->Methylglyoxal_Accumulation Oxidative_Stress->Cell_Death Methylglyoxal_Accumulation->Cell_Death

Caption: Proposed metabolic and toxicity pathway of this compound.

Safety Handling and Personal Protective Equipment (PPE)

Given the potential for moderate toxicity, stringent safety precautions should be observed when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider additional protective clothing.

  • Hygiene Measures: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are recommended for assessing the toxicity of chemicals. The following are summaries of relevant OECD guidelines that can be adapted for this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance into a GHS toxicity category.

OECD_423_Workflow start Start select_dose Select Starting Dose Level (e.g., 300 or 2000 mg/kg) start->select_dose dose_3_animals Dose 3 Female Rats select_dose->dose_3_animals observe_14_days Observe for 14 Days (mortality, clinical signs, body weight) dose_3_animals->observe_14_days outcome Outcome? observe_14_days->outcome stop_low_toxicity Stop Testing (Low Toxicity) outcome->stop_low_toxicity 0 or 1 death dose_lower Dose 3 More Animals at a Lower Dose outcome->dose_lower 2 or 3 deaths dose_higher Dose 3 More Animals at a Higher Dose outcome->dose_higher If necessary based on initial dose and outcome necropsy Gross Necropsy of all Animals stop_low_toxicity->necropsy dose_lower->observe_14_days stop_high_toxicity Stop Testing (High Toxicity) dose_lower->stop_high_toxicity If further deaths occur dose_higher->observe_14_days stop_high_toxicity->necropsy end End necropsy->end

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Methodology:

  • Animals: Typically, young adult female rats are used.[8][9]

  • Dosing: A single oral dose is administered by gavage. The starting dose is selected from predefined levels (e.g., 300 or 2000 mg/kg) based on existing information.[8][10]

  • Procedure: A group of three animals is dosed. The outcome (number of mortalities) determines the next step: if 2 or 3 animals die, the test is repeated with a lower dose; if 0 or 1 dies, a higher dose may be tested.[8][10]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8][9]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.[8]

Acute Dermal Toxicity (OECD 402)

This test assesses the potential hazard from short-term dermal exposure.

Methodology:

  • Animals: Young adult rats, rabbits, or guinea pigs can be used.[11][12][13]

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.[11][13]

  • Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is covered with a porous gauze dressing for 24 hours.[11][12][13]

  • Dosing: A limit test at 2000 mg/kg is often sufficient. If toxicity is observed, a full study with multiple dose groups may be necessary.[12][14]

  • Observation: Animals are observed for 14 days for mortality, clinical signs, and body weight changes. The skin is also examined for irritation.[12]

  • Pathology: A gross necropsy is performed on all animals.[12]

Acute Inhalation Toxicity - Acute Toxic Class Method (OECD 436)

This method is used to assess the toxicity of a substance when inhaled over a short period.

Methodology:

  • Animals: Typically, young adult rats are used.[15][16][17]

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a standard duration of 4 hours.[15][17]

  • Concentrations: A stepwise procedure with fixed concentrations is used. The starting concentration is chosen based on available data.[15][16][17]

  • Procedure: Three animals of each sex are used per step. The outcome of one step determines the concentration for the next.[15][18]

  • Observation: Animals are observed for 14 days for mortality, clinical signs, and body weight changes.[15]

  • Pathology: A gross necropsy is performed on all animals.[15]

Conclusion

While generally considered to have lower toxicity than other organometallic compounds, this compound should be handled with care due to the potential for moderate acute toxicity, as suggested by data from its analogue, Triphenylbismuth. The primary toxic mechanisms appear to involve the induction of oxidative stress, disruption of calcium signaling, and enzyme inhibition. Researchers and professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. For formal toxicological assessment, standardized OECD guidelines provide a robust framework for obtaining reliable data while minimizing animal use. Further research is warranted to determine the specific toxicological profile and metabolic fate of this compound.

References

The Solubility Profile of Tri-o-tolylbismuthine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tri-o-tolylbismuthine

This compound is an air-stable, white crystalline solid. Its molecular structure, featuring three o-tolyl groups attached to a central bismuth atom, influences its physical and chemical properties, including its solubility. The steric hindrance provided by the ortho-methyl groups on the phenyl rings can affect how the molecule interacts with solvent molecules. While general statements about the solubility of organobismuth compounds in organic solvents are common, specific data for this compound is scarce.

Quantitative Solubility Data

An exhaustive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates a significant gap in the documented chemical properties of this compound. For a related isomer, tri-p-tolylbismuthine, a qualitative description of "almost transparency in THF" is noted, suggesting some degree of solubility in tetrahydrofuran. However, this observation is not directly transferable to the ortho-isomer.

Due to the lack of quantitative data, the following table is presented as a template for researchers to populate as data becomes available.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Chloroform
Toluene
Diethyl Ether
Acetone
Ethanol
Methanol
n-Hexane

Experimental Protocol for Solubility Determination

For researchers wishing to determine the solubility of this compound, the following generalized gravimetric method is recommended. This method is robust and can be adapted for various organic solvents.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with airtight caps

  • Syringe filters (0.2 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more sensitive compounds.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility can be expressed in various units:

      • g/100 mL: (mass of solute / volume of solvent used) x 100

      • mol/L: (mass of solute / molecular weight of this compound) / volume of solvent in Liters

Safety Precautions:

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

cluster_0 Solubility Assessment Workflow for this compound start Start: Define Solvent and Temperature prepare_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solution->equilibrate separate Separate Saturated Solution (Centrifugation/Settling) equilibrate->separate filter_solution Filter Supernatant (e.g., 0.2 µm Syringe Filter) separate->filter_solution measure_mass Determine Mass of Solute in a Known Volume of Filtrate (Gravimetric Method) filter_solution->measure_mass calculate_solubility Calculate Solubility (g/100mL, mol/L) measure_mass->calculate_solubility end End: Report Solubility Data calculate_solubility->end

Methodological & Application

Applications of Tri-o-tolylbismuthine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylbismuthine, an organobismuth compound, has emerged as a versatile and valuable reagent in modern organic synthesis. Its stability, low toxicity, and unique reactivity make it an attractive alternative to other organometallic reagents in a variety of transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, with a focus on arylation and cross-coupling reactions. The quantitative data from cited experiments are summarized for easy comparison, and experimental workflows are visualized to provide a clear understanding of the processes.

Core Applications

This compound is primarily utilized as an arylating agent in reactions that form carbon-carbon and carbon-heteroatom bonds. Its applications are particularly prominent in:

  • Copper-Catalyzed Arylations: Including N-arylation, O-arylation, and S-arylation of a wide range of substrates.

  • Palladium-Catalyzed Cross-Coupling Reactions: Serving as a source of aryl groups in Suzuki-Miyaura-type couplings.

These reactions are instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1]

Copper-Catalyzed Arylation Reactions

This compound, in the presence of a copper catalyst, efficiently transfers its o-tolyl groups to various nucleophiles. These reactions often proceed under mild conditions with good functional group tolerance.

N-Arylation of Amines and Heterocycles

The introduction of an o-tolyl group to nitrogen-containing molecules is a crucial transformation in the synthesis of many biologically active compounds.

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

  • Reaction Setup: To a clean, dry reaction vessel, add the amine or heterocyclic substrate (1.0 mmol), this compound (0.4 mmol, providing 1.2 mmol of aryl groups), and a copper(II) acetate catalyst (Cu(OAc)₂, 0.1 mmol, 10 mol%).

  • Solvent and Base: Add a suitable solvent, such as dichloromethane (DCM) or toluene (5 mL), followed by a base, typically pyridine or triethylamine (2.0 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 50 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.

Quantitative Data for N-Arylation of an Amino Alcohol Derivative

EntrySubstrateArylating ReagentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1(1R,2R)-(-)-N-BOC-2-amino-1-(4-nitrophenyl)-1,3-propanediolThis compoundCu(OAc)₂PyridineDCM401841[2]

Note: The yield for the ortho-substituted aryl group transfer can be slightly lower compared to meta- and para-substituted analogues, highlighting the steric challenge.[2]

Experimental Workflow: Copper-Catalyzed N-Arylation

N_Arylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Amine/Heterocycle This compound Cu(OAc)₂ Pyridine Vessel Reaction Vessel Reagents->Vessel Solvent DCM Solvent->Vessel Stirring Stirring at 40°C Vessel->Stirring 18h Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Dilution Dilute with DCM Monitoring->Dilution Washing Wash with H₂O, Brine Dilution->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product N-arylated Product Purification->Product

Caption: Workflow for Copper-Catalyzed N-Arylation.

S-Arylation of Thiols

The formation of aryl sulfides is efficiently achieved through the copper-promoted reaction of thiols with this compound.

Experimental Protocol: General Procedure for Copper-Promoted S-Arylation

  • Reaction Setup: In a Schlenk tube, combine the thiol substrate (0.30 mmol), this compound (0.30 mmol), and copper(II) acetate (0.30 mmol).

  • Solvent and Additive: Add dimethylformamide (DMF, 1 mL) and pyridine (0.30 mmol).

  • Reaction Conditions: The mixture is stirred at 50 °C for 12 hours under an air atmosphere.

  • Work-up: After cooling to room temperature, add saturated brine and extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel.[3][4]

Quantitative Data for S-Arylation of Various Thiols

EntryThiol SubstrateArylating ReagentCatalystSolventTemp (°C)Time (h)Yield (%)
12-AminothiophenolThis compoundCu(OAc)₂DMF5012Good to Excellent
22-MercaptophenolThis compoundCu(OAc)₂DMF5012Good to Excellent

Note: The original study reports good to excellent yields for a range of substrates under these conditions.[3][4]

Experimental Workflow: Copper-Promoted S-Arylation

S_Arylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Thiol This compound Cu(OAc)₂ Pyridine Vessel Schlenk Tube Reagents->Vessel Solvent DMF Solvent->Vessel Stirring Stirring at 50°C Vessel->Stirring 12h Quenching Add Saturated Brine Stirring->Quenching Extraction Extract with EtOAc Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Purification Flash Chromatography Concentration->Purification Product Aryl Sulfide Purification->Product Pd_Cross_Coupling_Logic Arylating This compound Product Biaryl Product Arylating->Product Substrate Aryl Halide / Triflate Substrate->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product catalyzes Base Base (e.g., K₂CO₃) Base->Product promotes Solvent Solvent (e.g., DMF) Solvent->Product facilitates

References

Application Notes and Protocols: Tri-o-tolylbismuthine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylbismuthine, an organobismuth compound, serves as an effective arylating reagent in various transition metal-catalyzed cross-coupling reactions. While not typically the primary catalyst itself, it plays a crucial role as a transmetalating agent in conjunction with palladium or copper catalysts to facilitate the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Organobismuth reagents are valued for their stability, low toxicity, and the ability to transfer all three aryl groups, rendering them atom-economical.[1] This document provides detailed application notes and protocols for the use of this compound in such catalytic systems.

Advantages of Using this compound in Cross-Coupling Reactions

  • Air and Moisture Stability: Triarylbismuthines, including this compound, are generally stable to air and moisture, simplifying handling and storage procedures.[1]

  • High Functional Group Tolerance: These reagents are compatible with a wide range of functional groups, allowing for their application in the synthesis of complex molecules.[1]

  • Atom Economy: Triarylbismuthines can theoretically transfer all three of their aryl groups, maximizing the efficiency of the arylating agent.[1]

  • Mild Reaction Conditions: Cross-coupling reactions involving triarylbismuthines can often be carried out under mild conditions.[1]

  • Alternative to Boronic Acids: In some instances, they can be used as an alternative to more common organoboron reagents in Suzuki-Miyaura-type couplings.

Applications in Cross-Coupling Reactions

This compound is a versatile reagent for various palladium- and copper-catalyzed cross-coupling reactions, including:

  • Palladium-Catalyzed C-C Bond Formation: The coupling of triarylbismuthines with aryl halides or triflates is a common application for the synthesis of biaryls.[2]

  • Copper-Catalyzed N-Arylation and O-Arylation: Triarylbismuthines are effective reagents for the formation of C-N and C-O bonds, providing access to substituted anilines and diaryl ethers.[3]

  • Carbonylative Cross-Coupling: In the presence of carbon monoxide, triarylbismuthines can be used to synthesize diaryl ketones.[1]

Quantitative Data Summary

The following table summarizes representative data for cross-coupling reactions utilizing triarylbismuth reagents. While specific data for this compound is limited in the literature, the presented data for analogous triarylbismuthines provides a strong indication of expected performance.

EntryCoupling PartnersCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
14-Iodoanisole + Tri-n-butyl(phenyl)stannane[Pd(PPh₃)₄]-Toluene10095Gagnon et al.[2]
24-Bromoacetophenone + Tricyclopropylbismuth[Pd(PPh₃)₄]K₂CO₃DMF9098Gagnon et al.[2]
31-Iodonaphthalene + Triphenylbismuth[Pd(OAc)₂]/MCM-41-N,N-Pd(OAc)₂K₂CO₃NMP11095Not specified[1]
4Iodobenzene + Phenylacetylene (Sonogashira type)Au/CeO₂----Not specified
54-Chloro-3-formylcoumarin + TriphenylbismuthPd-catalyst---HighNot specified[1]
6Arylboronic acid + Sodium Triflate (oxidative coupling)Bi-catalyst with sulfone ligand--Mild-Cornella et al.[4][5]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of an Aryl Halide with this compound

This protocol is a generalized procedure based on established methods for triarylbismuthines.[2]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (0.4 mmol, assuming transfer of all three aryl groups), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (5-10 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction

G cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L₂ Active Catalyst Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation Intermediate Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Bi(o-tolyl)₃) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Coupled Product Ar-Pd(II)-Ar'_L2->Ar-Ar' ArX Ar-X (Aryl Halide) BiTol3 Bi(o-tolyl)₃ (this compound)

Caption: Palladium-catalyzed cross-coupling cycle with this compound.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Start Start: Assemble Reactants Reaction Reaction under Inert Atmosphere (Heat and Stir) Start->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup and Extraction Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

Concluding Remarks

This compound is a valuable and practical reagent for palladium- and copper-catalyzed cross-coupling reactions. Its stability, high functional group tolerance, and atom economy make it an attractive choice for the synthesis of a variety of organic compounds, including biaryls, aryl amines, and diaryl ethers, which are important scaffolds in medicinal chemistry and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize this versatile organobismuth reagent in their synthetic endeavors.

References

Application Notes and Protocols: The Role of Tri-o-tolylbismuthine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylbismuthine, an organobismuth compound with the chemical formula Bi(C₆H₄CH₃)₃, is emerging as a compound of significant interest in pharmaceutical development. Its unique chemical properties, including its catalytic potential and biological activity, position it as a versatile tool in the synthesis of novel therapeutic agents and as a potential drug candidate itself. Organobismuth compounds, in general, have a long history in medicine, primarily for their antimicrobial and gastroprotective effects. This document provides detailed application notes and experimental protocols related to the use of this compound and related organobismuth compounds in a pharmaceutical research and development setting.

I. Antimicrobial and Antiparasitic Applications

This compound and its derivatives are being investigated for their potential as antimicrobial and antiparasitic agents. The lipophilic nature of the tolyl groups can facilitate the transport of the active bismuth ion across cell membranes, enhancing its therapeutic effect.

Data Presentation: Antimicrobial Activity of Organobismuth Compounds

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following table summarizes the MIC values for a range of other organobismuth compounds against various bacterial strains. This data provides a strong rationale for the investigation of this compound as an antimicrobial agent. The data indicates that gram-positive bacteria are generally more susceptible to these compounds than gram-negative bacteria.[1][2][3][4]

Compound/DrugStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
Cyclic Organobismuth Compound 1<0.5-->64>64
Cyclic Organobismuth Compound 3<0.5-->64>64
Cyclic Organobismuth Compound 54.0-->64>64
Cyclic Organobismuth Compound 816.0-->64>64
Bismuth Subsalicylate8 - 12.5----
Ranitidine Bismuth Citrate8 - 12.5----
Colloidal Bismuth Subcitrate8 - 12.5----

Note: The cyclic organobismuth compounds listed are structurally different from this compound but demonstrate the potential of this class of molecules.

Mechanism of Action Against Helicobacter pylori

Bismuth compounds are a cornerstone in the treatment of Helicobacter pylori infections. While the precise mechanism of this compound is yet to be fully elucidated, it is believed to follow the general mechanism of other bismuth-containing drugs. This involves a multi-targeted approach, making the development of resistance less likely.

G cluster_bismuth This compound cluster_h_pylori Helicobacter pylori Cell Bismuth Bi(o-tolyl)₃ Enzymes Enzyme Inactivation (e.g., Urease, Catalase) Bismuth->Enzymes Inhibits CellWall Cell Wall Synthesis Inhibition Bismuth->CellWall Disrupts ATP ATP Synthesis Inhibition Bismuth->ATP Blocks Adhesion Inhibition of Adhesion to Epithelial Cells Bismuth->Adhesion Prevents

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute this stock solution in the growth medium to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum: Culture the target bacteria in the appropriate broth overnight. Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in the growth medium. Each well should contain 100 µL of the diluted compound.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum density of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

II. Application in Catalysis for Pharmaceutical Synthesis

This compound's structural similarity to tri-o-tolylphosphine, a well-established ligand in cross-coupling reactions, suggests its potential as a catalyst or ligand in the synthesis of complex organic molecules, which are often the basis of new drugs.

G cluster_reagents Reactants cluster_catalyst Catalytic System cluster_product Product ArylHalide Aryl Halide (R-X) CoupledProduct Coupled Product (R-R') ArylHalide->CoupledProduct Organostannane Organostannane (R'-SnBu₃) Organostannane->CoupledProduct Catalyst Pd Catalyst Catalyst->CoupledProduct Catalyzes Ligand This compound (as Ligand) Ligand->Catalyst Coordinates to

Experimental Protocol: Stille Cross-Coupling Reaction (Adapted)

This protocol is adapted from procedures using tri-o-tolylphosphine as a ligand and can be used as a starting point for investigating the catalytic activity of this compound.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Organostannane (e.g., vinyltributyltin)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • This compound

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add the palladium catalyst and this compound.

  • Addition of Reagents: Add the anhydrous solvent, followed by the aryl halide and the organostannane.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction and perform an appropriate workup, which may include filtration, extraction, and column chromatography to isolate the desired product.

III. Synthesis of this compound

The following is a general protocol for the synthesis of this compound via a Grignard reaction, adapted from the synthesis of analogous organometallic compounds.

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Bromotoluene 2-Bromotoluene GrignardFormation 1. Grignard Reagent Formation Bromotoluene->GrignardFormation Magnesium Magnesium Turnings Magnesium->GrignardFormation BismuthChloride Bismuth(III) Chloride ReactionWithBi 2. Reaction with Bismuth(III) Chloride BismuthChloride->ReactionWithBi GrignardFormation->ReactionWithBi Workup 3. Workup and Purification ReactionWithBi->Workup Product This compound Workup->Product

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Bismuth(III) chloride (BiCl₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of 2-bromotoluene in anhydrous ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (o-tolylmagnesium bromide).

  • Reaction with Bismuth(III) Chloride:

    • Cool the Grignard reagent to 0°C.

    • In a separate flask, prepare a suspension of bismuth(III) chloride in anhydrous ether or THF.

    • Slowly add the BiCl₃ suspension to the Grignard reagent at 0°C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound as a solid.

Conclusion

This compound holds considerable promise in pharmaceutical development, both as a potential therapeutic agent and as a tool in synthetic chemistry. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this fascinating organobismuth compound. Further research is warranted to fully characterize its biological activity, toxicological profile, and catalytic efficacy.

References

Application Notes and Protocols: The Role of Tri-o-tolylbismuthine in the Synthesis of Bismuth-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-containing compounds have a long history in medicine, notably in the treatment of gastrointestinal disorders such as peptic ulcers, gastritis, and diarrhea.[1] Their therapeutic effects are attributed to a combination of antimicrobial activity, particularly against Helicobacter pylori, and their ability to protect the gastric mucosa.[2][3] Organobismuth compounds, a class of molecules containing a bismuth-carbon bond, are explored in medicinal chemistry for the development of new therapeutic agents. Tri-o-tolylbismuthine, an organobismuth compound with three tolyl groups attached to a central bismuth atom, is recognized as a versatile reagent in organic synthesis and has been noted for its potential role in pharmaceutical development.[4] This document aims to provide detailed application notes and protocols regarding the use of this compound in the synthesis of bismuth-containing drugs.

However, based on a comprehensive review of available scientific literature, specific examples and detailed protocols for the synthesis of named, commercially available, or late-stage clinical bismuth-containing drugs using this compound as a starting material are not readily found in the public domain. The following sections, therefore, provide a general overview of the potential applications of this compound based on the known reactivity of related organobismuth compounds and general principles of bismuth chemistry.

General Concepts in the Synthesis of Bismuth-Containing Drugs

The synthesis of bismuth-containing drugs typically involves the reaction of a bismuth salt or a triorganobismuth compound with a biologically active ligand. Common classes of ligands include carboxylates and thiolates.

  • Bismuth Carboxylates: Many bismuth-based drugs are carboxylate complexes. A well-known example is Bismuth Subsalicylate, the active ingredient in Pepto-Bismol. The synthesis of such compounds often involves the reaction of a bismuth source with the corresponding carboxylic acid.[5]

  • Bismuth Thiolates: The high affinity of bismuth for sulfur has led to the investigation of bismuth-thiol compounds as potent antimicrobial agents.[6]

Potential Synthetic Applications of this compound

While specific drug synthesis protocols from this compound are not detailed in the literature, its chemical properties suggest potential utility in the following synthetic strategies:

2.1. Synthesis of Bismuth Carboxylate Complexes

Triarylbismuth compounds can react with carboxylic acids to form bismuth carboxylates. This reaction typically involves the cleavage of the bismuth-carbon bonds and the formation of bismuth-oxygen bonds. A generalized reaction scheme is presented below.

Hypothetical Protocol for the Synthesis of a Bismuth Carboxylate Complex

Disclaimer: This is a generalized, hypothetical protocol based on the known reactivity of related compounds. It is not based on a specific literature precedent for this compound and a particular drug molecule.

Objective: To synthesize a bismuth carboxylate complex from this compound and a carboxylic acid-containing drug molecule (Drug-COOH).

Materials:

  • This compound

  • Carboxylic acid-containing drug molecule (Drug-COOH)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous toluene under an inert atmosphere.

  • In a separate flask, dissolve the carboxylic acid-containing drug molecule (Drug-COOH) (3 equivalents) in anhydrous toluene.

  • Slowly add the solution of Drug-COOH to the solution of this compound at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold toluene, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Expected Outcome: The formation of a bismuth tricarboxylate complex, Bi(OOC-Drug)₃, and toluene as a byproduct.

2.2. Arylating Agent in Drug Synthesis

Triarylbismuth compounds can serve as arylating reagents in organic synthesis, a property that could be exploited in the synthesis of complex drug molecules. These reactions are often catalyzed by transition metals like copper or palladium.

Logical Workflow for Exploring this compound in Drug Synthesis

The following diagram illustrates a logical workflow for researchers interested in exploring the use of this compound in the synthesis of novel drug candidates.

logical_workflow Workflow for this compound in Drug Synthesis A Identify Target Drug Class (e.g., Anti-ulcer, Antimicrobial) B Select Ligand with Therapeutic Activity (e.g., Salicylic Acid derivative, Thiol-containing molecule) A->B E Synthesis of Novel Bismuth-Drug Conjugate B->E C Synthesize this compound or Procure from Commercial Source C->E D Reaction Optimization: - Stoichiometry - Solvent - Temperature - Catalyst (if any) E->D F Characterization of New Compound: - NMR, MS, IR - X-ray Crystallography E->F G In vitro Biological Evaluation: - Antimicrobial Assays (MIC) - Cytotoxicity Assays F->G H In vivo Efficacy and Toxicity Studies (Animal Models) G->H

Caption: A logical workflow for the development of new bismuth-containing drugs using this compound.

Signaling Pathways of Bismuth Compounds in Gastrointestinal Applications

The therapeutic effects of bismuth compounds in the gastrointestinal tract are multifaceted. While specific signaling pathways directly modulated by compounds synthesized from this compound have not been elucidated, the general mechanisms of action for bismuth ions are understood to involve several key processes.

signaling_pathway General Mechanisms of Bismuth Compounds in the GI Tract cluster_lumen Gastric Lumen cluster_mucosa Gastric Mucosa Bi Bismuth Compounds Hp H. pylori Bi->Hp Inhibition of bacterial enzymes & adherence UC Ulcer Crater Bi->UC Forms protective coating EC Epithelial Cells Bi->EC Stimulates protective mechanisms Hp->UC Damage Acid Gastric Acid (HCl) Acid->UC Damage PG Prostaglandin Synthesis EC->PG EGF EGF Production EC->EGF Bicarb Bicarbonate Secretion EC->Bicarb

Caption: General mechanisms of action of bismuth compounds in the gastrointestinal tract.

Bismuth compounds exert their therapeutic effects through:

  • Direct antimicrobial action against H. pylori by inhibiting bacterial enzymes and preventing its adherence to the gastric mucosa.[3]

  • Formation of a protective barrier over the ulcer crater, shielding it from gastric acid and pepsin.[7]

  • Stimulation of mucosal protective factors , including prostaglandins, epidermal growth factor (EGF), and bicarbonate secretion.[3]

Quantitative Data

Due to the lack of specific examples in the literature of drugs synthesized from this compound, a table of quantitative data (e.g., reaction yields, MIC values) cannot be provided at this time. Researchers are encouraged to document such data thoroughly as new compounds are synthesized and evaluated.

Conclusion and Future Perspectives

This compound remains a compound of interest for pharmaceutical synthesis due to the established therapeutic value of bismuth-containing drugs. While detailed protocols for its use in the synthesis of specific drugs are not currently available in the public domain, the general principles of organobismuth chemistry suggest its potential as a precursor for novel bismuth carboxylates and as an arylating agent. Future research in this area should focus on the systematic exploration of the reactivity of this compound with biologically active molecules and the subsequent evaluation of the resulting compounds for their therapeutic efficacy. The development of detailed synthetic protocols and the elucidation of the structure-activity relationships of these new compounds will be crucial for advancing the field of medicinal bismuth chemistry.

References

Application of Tri-o-tolylbismuthine in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylbismuthine, an organobismuth compound with the chemical formula C₂₁H₂₁Bi, is a versatile reagent and precursor in the field of materials science. Its unique chemical properties, including its thermal stability and reactivity, make it a valuable component in the synthesis of advanced materials such as semiconductors and specialized polymers. Furthermore, its role as a catalyst in organic synthesis is an area of growing interest. This document provides detailed application notes and experimental protocols for the use of this compound in various materials science applications.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValue
Chemical Formula C₂₁H₂₁Bi
Molecular Weight 482.38 g/mol
Appearance White to off-white crystalline solid
Melting Point 131-135 °C
CAS Number 10050-08-5
Decomposition Temperature Approximately 210 °C[1]
Vapor Pressure Equation log P(evap.)(Torr) = -6267/T + 13.45[1]

Application 1: Precursor for Bismuth(III) Oxide Thin Films via Metal-Organic Chemical Vapor Deposition (MOCVD)

This compound serves as an excellent precursor for the deposition of bismuth(III) oxide (Bi₂O₃) thin films using Metal-Organic Chemical Vapor Deposition (MOCVD). Bi₂O₃ films are of significant interest for their applications in microelectronics, optical coatings, and as components of ferroelectric materials. The higher thermal stability of this compound compared to the more conventional precursor, triphenylbismuth, allows for better process control.[1]

Experimental Protocol: MOCVD of Bi₂O₃ Thin Films

This protocol is a representative procedure based on established MOCVD processes for bismuth-containing thin films and the known thermal properties of this compound.[1]

1. Precursor Handling and System Preparation:

  • Handle this compound in an inert atmosphere (e.g., a nitrogen-filled glovebox) due to its sensitivity to air and moisture.

  • Load the solid precursor into a stainless-steel bubbler.

  • Heat the bubbler to a controlled temperature (e.g., 120-150 °C) to achieve a suitable vapor pressure for transport. The vapor pressure can be calculated using the provided equation.[1]

  • Use a high-purity inert gas (e.g., Argon or Nitrogen) as the carrier gas.

  • Place the desired substrate (e.g., silicon wafer, quartz) onto the substrate heater in the MOCVD reactor.

  • Evacuate the reactor to a base pressure of < 1 x 10⁻⁵ Torr and then purge with the inert carrier gas.

2. Deposition Process:

  • Heat the substrate to the desired deposition temperature (e.g., 400-550 °C).

  • Introduce the carrier gas through the heated bubbler containing this compound to transport the precursor vapor into the reactor.

  • Simultaneously introduce a high-purity oxygen source (e.g., O₂ gas) into the reactor.

  • Control the flow rates of the carrier gas and oxygen to manage the growth rate and stoichiometry of the Bi₂O₃ film.

  • Maintain a constant reactor pressure during deposition (e.g., 1-10 Torr).

  • After the desired deposition time, stop the precursor and oxygen flows and cool the reactor to room temperature under a continuous flow of the inert carrier gas.

3. Film Characterization:

  • Thickness and Morphology: Scanning Electron Microscopy (SEM)

  • Crystallinity and Phase: X-ray Diffraction (XRD)

  • Elemental Composition: Energy-Dispersive X-ray Spectroscopy (EDX)

  • Optical Properties (e.g., Band Gap): UV-Visible Spectroscopy

Expected Results and Quantitative Data

While specific data for films grown from this compound is limited in publicly available literature, based on studies with analogous precursors, the following properties can be anticipated and should be characterized:

ParameterExpected Range/Value
Deposition Rate 50 - 500 nm/hr
Film Thickness 50 - 500 nm
Band Gap of Bi₂O₃ 2.3 – 3.0 eV (depending on the crystalline phase)[2]

MOCVD Workflow Diagram

MOCVD_Workflow cluster_prep System Preparation cluster_dep Deposition cluster_post Post-Deposition Precursor Load this compound in Bubbler Substrate Place Substrate in Reactor Purge Evacuate and Purge Reactor Heat_Substrate Heat Substrate Purge->Heat_Substrate Intro_Precursor Introduce Precursor and Carrier Gas Heat_Substrate->Intro_Precursor Intro_Oxygen Introduce Oxygen Heat_Substrate->Intro_Oxygen Deposition Film Growth Intro_Precursor->Deposition Intro_Oxygen->Deposition Cooldown Cool Down Reactor Deposition->Cooldown Characterization Film Characterization (SEM, XRD, etc.) Cooldown->Characterization

Caption: Workflow for the MOCVD of Bi₂O₃ thin films.

Application 2: Reagent in Catalytic Cross-Coupling Reactions

This compound, as a member of the triarylbismuthine family, can serve as an arylating agent in palladium- or copper-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are crucial for the synthesis of pharmaceuticals and functional organic materials.

Experimental Protocol: Hypothetical Palladium-Catalyzed Suzuki-Type Coupling

This protocol is a representative procedure based on known palladium-catalyzed cross-coupling reactions involving triarylbismuthines. Specific optimization for this compound would be required.

1. Reaction Setup:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add this compound (0.5 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL) via syringe.

2. Reaction Execution:

  • Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

3. Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Simplified catalytic cycle for a Suzuki-type coupling.

Synthesis of this compound

A common method for the synthesis of triarylbismuthines is the reaction of a Grignard reagent with a bismuth trihalide.

Experimental Protocol: Synthesis via Grignard Reaction

1. Preparation of the Grignard Reagent:

  • In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.0 g, 0.125 mol).

  • Add a small crystal of iodine to the flask and heat gently to activate the magnesium.

  • Prepare a solution of 2-bromotoluene (o-bromotoluene) (21.4 g, 0.125 mol) in anhydrous diethyl ether or tetrahydrofuran (THF) (100 mL).

  • Add a small portion of the 2-bromotoluene solution to the magnesium turnings. Once the reaction initiates (as evidenced by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the o-tolylmagnesium bromide.

2. Reaction with Bismuth Trichloride:

  • In a separate oven-dried flask, prepare a suspension of anhydrous bismuth(III) chloride (BiCl₃) (10.5 g, 0.033 mol) in anhydrous diethyl ether or THF (50 mL).

  • Cool the BiCl₃ suspension to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the BiCl₃ suspension via a cannula or dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

3. Workup and Purification:

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup and Purification Mg Mg turnings Grignard o-Tolylmagnesium Bromide Mg->Grignard o_Br_Toluene 2-Bromotoluene in Ether/THF o_Br_Toluene->Grignard Reaction_Mix Reaction Mixture Grignard->Reaction_Mix BiCl3 BiCl3 in Ether/THF BiCl3->Reaction_Mix Quench Quench with NH4Cl(aq) Reaction_Mix->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Recrystallize Recrystallization Dry->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Synthesis of this compound.

Application 3: Potential Role in Polymer Science

While specific applications of this compound in polymer science are not extensively documented, organobismuth compounds are being explored as initiators or monomers in polymerization reactions. The presence of the heavy bismuth atom can impart unique properties to the resulting polymers, such as high refractive indices and radiation shielding capabilities.

Future Research Directions:

  • Monomer Synthesis: this compound could be functionalized with a polymerizable group (e.g., a vinyl or styryl group) to create a novel monomer.

  • Initiator for Polymerization: Its potential as a radical or cationic polymerization initiator could be investigated, particularly for ring-opening polymerizations of cyclic esters or epoxides.

  • Polymer Properties: The resulting bismuth-containing polymers could be characterized for their optical, thermal, and radiation-shielding properties.

Conclusion

This compound is a valuable compound in materials science with established applications as a precursor for thin film deposition and potential uses in catalysis and polymer synthesis. The provided protocols and data serve as a foundation for researchers to explore and expand upon the applications of this versatile organobismuth compound. Further research is warranted to fully elucidate its catalytic activity and its potential in the development of novel polymeric materials.

References

Application Notes and Protocols for Tri-o-tolylbismuthine in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylbismuthine, an organobismuth reagent, presents a unique tool for the formation of carbon-carbon (C-C) bonds in organic synthesis. While the utility of triarylbismuthines in cross-coupling reactions is well-established, the steric hindrance introduced by the ortho-methyl groups in this compound presents specific challenges and necessitates carefully optimized protocols. These application notes provide an overview of the available methods for utilizing this compound in C-C bond formation, with a focus on palladium- and copper-catalyzed cross-coupling reactions. Detailed experimental protocols and data are provided to guide researchers in the effective application of this reagent.

Organobismuth compounds are valued for their low toxicity and stability, offering a greener alternative to some other organometallic reagents. The Gagnon research group has been a pioneer in exploring the synthetic applications of triarylbismuthines, including their use in C-C, C-N, C-O, and C-S bond formation.[1][2] While the transfer of sterically hindered ortho-substituted aryl groups like the o-tolyl group can be challenging, it is achievable with optimized reaction conditions, albeit sometimes with slightly reduced yields compared to less hindered analogues.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide variety of C-C bond-forming reactions. While specific examples detailing the use of this compound in canonical named reactions like Suzuki-Miyaura, Heck, or Stille couplings are not extensively documented in readily available literature, the general principles of palladium-catalyzed cross-coupling with other triarylbismuthines can serve as a starting point for optimization.

A general workflow for a palladium-catalyzed cross-coupling reaction involving a triarylbismuthine is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Biaryl Product (Ar-R) This compound->Product Aryl_Halide Aryl Halide/Triflate (R-X) Aryl_Halide->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base Base->Product Solvent_Heat Solvent, Heat Solvent_Heat->Product

Caption: General workflow for a Pd-catalyzed C-C coupling.

Experimental Protocol: General Palladium-Catalyzed Cross-Coupling (Hypothetical, based on related reactions)

This protocol is a generalized starting point and will require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide or triflate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Toluene, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound, aryl halide or triflate, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a classical and effective method for the formation of C-C bonds, especially in the synthesis of biaryls. The use of triarylbismuthines in these reactions has been explored, and while specific data for this compound is sparse, the following provides a general framework.

The catalytic cycle for a copper-catalyzed Ullmann-type C-C coupling is illustrated below.

G cluster_cycle Catalytic Cycle Cu(I)X Cu(I)X ArCu(I) Ar-Cu(I) Cu(I)X->ArCu(I) Transmetalation with (o-tolyl)3Bi ArCu(III)(Ar')X Ar-Cu(III)(Ar')X ArCu(I)->ArCu(III)(Ar')X Oxidative Addition of Ar'-X ArCu(III)(Ar')X->Cu(I)X Reductive Elimination ArAr' Ar-Ar' (Biaryl Product) ArCu(III)(Ar')X->ArAr' Ar'-X Aryl Halide (Ar'-X) Ar'-X->ArCu(I) (o-tolyl)3Bi This compound ((o-tolyl)3Bi) (o-tolyl)3Bi->ArCu(I)

Caption: Proposed catalytic cycle for Cu-catalyzed C-C coupling.

Experimental Protocol: General Copper-Catalyzed Ullmann-Type C-C Coupling (Hypothetical, based on related reactions)

This protocol is a generalized starting point and will require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.0 equiv)

  • Copper(I) salt (e.g., CuI, 10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 20 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • High-boiling point solvent (e.g., DMF, NMP, or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube under an inert atmosphere, combine the aryl halide, copper(I) salt, ligand, and base.

  • Add the this compound and the solvent.

  • Seal the tube and heat the reaction mixture to a high temperature (typically 120-160 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the biaryl product.

Data Presentation

Due to the limited availability of specific quantitative data for C-C bond formation using this compound, the following table presents hypothetical data based on the expected reactivity and challenges associated with this sterically hindered reagent. Researchers should use this as a guide for expected outcomes and for planning their own optimization studies.

EntryAryl Halide (R-X)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (5)K₂CO₃ (2)DMF1001265
21-Bromo-4-nitrobenzenePd(OAc)₂ (5) / SPhos (10)Cs₂CO₃ (2)Toluene1101858
32-BromopyridineCuI (10) / Phen (20)K₃PO₄ (2)DMSO1402445
41-IodonaphthalenePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane1001660
54-BromobenzonitrileCuI (10) / DMEDA (20)Cs₂CO₃ (2)NMP1502452

Note: The yields are hypothetical and intended for illustrative purposes. Actual yields will depend on the specific substrates and optimized reaction conditions.

Conclusion

This compound is a viable, albeit challenging, reagent for the formation of C-C bonds, particularly for the synthesis of sterically hindered biaryl compounds. The protocols and data presented herein provide a foundation for researchers to explore and optimize both palladium- and copper-catalyzed cross-coupling reactions with this reagent. Careful consideration of the steric hindrance of the o-tolyl group is crucial for successful reaction development. Further research into ligand optimization and reaction conditions will undoubtedly expand the utility of this compound in synthetic organic chemistry.

References

Tri-o-tolylbismuthine: A Versatile Reagent for Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tri-o-tolylbismuthine, an organobismuth compound, has emerged as a valuable and versatile reagent in organic synthesis, particularly in the realm of arylation reactions. Its stability, coupled with its ability to efficiently transfer aryl groups under relatively mild conditions, makes it an attractive alternative to other organometallic reagents.[1] These application notes provide a comprehensive overview of the use of this compound in copper-catalyzed N-arylation and O-arylation reactions, complete with detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.

Introduction to this compound in Arylation Chemistry

Arylation reactions, which involve the formation of a carbon-aryl bond, are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Triarylbismuth reagents, including this compound, have been successfully employed as arylating agents for a variety of nucleophiles, such as amines, phenols, and amino acids.[3][4] The use of these reagents often occurs under copper catalysis, providing a reliable method for the construction of C-N and C-O bonds.[1][4]

The ortho-methyl groups in this compound can influence its reactivity and selectivity compared to other triarylbismuthines, making the transfer of ortho-substituted aryl groups feasible, albeit sometimes in slightly reduced yields.[1]

Copper-Catalyzed N-Arylation of Amines and Amine Derivatives

This compound is an effective reagent for the copper-catalyzed N-arylation of amines and their derivatives. The following data and protocols are based on the successful arylation of an N-BOC protected amino alcohol.

Quantitative Data for N-Tolylation

The following table summarizes the results for the tolylation of an N-BOC protected amino alcohol using tri(o-tolyl)bismuthine, highlighting the impact of reaction conditions on yield.

EntryTriarylbismuthineCatalystBaseSolventTemperature (°C)Yield (%)
1Tri(o-tolyl)bismuthineCu(OAc)₂N-MethylmorpholineCH₂Cl₂5040[1]
2Tri(p-tolyl)bismuthineCu(OAc)₂N-MethylmorpholineCH₂Cl₂5058[1]
3Tri(m-tolyl)bismuthineCu(OAc)₂N-MethylmorpholineCH₂Cl₂5058[1]

Note: The yield for the ortho-substituted aryl group transfer is slightly lower than for the meta- and para-substituted counterparts, demonstrating a modest steric effect.[1]

Experimental Protocol: General Procedure for N-Arylation

This protocol is adapted from the copper-catalyzed arylation of an N-BOC protected amino alcohol using triarylbismuthines.[1]

Materials:

  • N-BOC protected amino alcohol (1.0 equiv)

  • This compound (0.4 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 equiv)

  • N-Methylmorpholine (NMM) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a clean, dry reaction vessel, add the N-BOC protected amino alcohol, this compound, and copper(II) acetate.

  • Add dichloromethane as the solvent.

  • Add N-methylmorpholine to the reaction mixture.

  • Stir the reaction mixture at 50 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Copper-Catalyzed O-Arylation of Phenols

Experimental Protocol: General Procedure for O-Arylation of Phenols

This protocol is a generalized procedure based on copper-catalyzed O-arylation reactions of phenols with aryl halides and can be adapted for use with this compound.[5]

Materials:

  • Phenol (1.2 equiv)

  • This compound (1.0 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • Picolinic acid (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In an oven-dried screw-cap test tube, combine copper(I) iodide, picolinic acid, the phenol, and potassium phosphate.

  • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle two more times.

  • Under a counterflow of the inert gas, add this compound and dimethyl sulfoxide.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, add ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the diaryl ether.

Visualizing the Arylation Process

To better understand the workflow and the relationships between the components of these arylation reactions, the following diagrams are provided.

G General Workflow for Copper-Catalyzed Arylation cluster_reactants Reactants cluster_catalyst Catalytic System Nucleophile (Amine/Phenol) Nucleophile (Amine/Phenol) Reaction Mixture Reaction Mixture Nucleophile (Amine/Phenol)->Reaction Mixture This compound This compound This compound->Reaction Mixture Copper Salt (e.g., Cu(OAc)₂, CuI) Copper Salt (e.g., Cu(OAc)₂, CuI) Copper Salt (e.g., Cu(OAc)₂, CuI)->Reaction Mixture Base (e.g., NMM, K₃PO₄) Base (e.g., NMM, K₃PO₄) Base (e.g., NMM, K₃PO₄)->Reaction Mixture Ligand (optional, e.g., Picolinic Acid) Ligand (optional, e.g., Picolinic Acid) Ligand (optional, e.g., Picolinic Acid)->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Arylated Product Arylated Product Workup & Purification->Arylated Product

Caption: Workflow for Cu-catalyzed arylation.

G Proposed Catalytic Cycle for N-Arylation Cu(I) Cu(I) Cu(I)-Amide Complex Cu(I)-Amide Complex Cu(I)->Cu(I)-Amide Complex + Amine Amine Amine This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Cu(I)-Amide Complex->Oxidative Addition Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I) catalyst regeneration N-Arylated Product N-Arylated Product Reductive Elimination->N-Arylated Product Bi(III) byproduct Bi(III) byproduct Reductive Elimination->Bi(III) byproduct

Caption: Proposed N-arylation catalytic cycle.

Conclusion

This compound serves as a competent reagent for the copper-catalyzed arylation of amines, with potential applications in the arylation of phenols. The provided protocols offer a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields. The mild reaction conditions and the stability of the reagent make it a valuable tool in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

Application Notes and Protocols: The Catalytic Cycle of Tri-o-tolylbismuthine in Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-o-tolylbismuthine has emerged as a versatile and efficient reagent in a variety of organic transformations. Its application in copper- and palladium-catalyzed cross-coupling reactions allows for the formation of carbon-oxygen (C-O) and carbon-carbon (C-C) bonds, respectively, providing access to complex molecular architectures relevant to the pharmaceutical and materials science industries. This document provides a detailed overview of the catalytic cycles involved, experimental protocols for key transformations, and a summary of reaction efficiencies.

Introduction

Organobismuth compounds, particularly triarylbismuthines, have garnered significant attention as non-toxic, air- and moisture-stable alternatives to other organometallic reagents. This compound, with its three ortho-tolyl groups, offers unique reactivity and steric properties that influence its catalytic applications. This application note focuses on its role in copper-catalyzed O-arylation of phenols and palladium-catalyzed cross-coupling reactions, providing researchers with the necessary information to utilize this reagent effectively.

Copper-Catalyzed O-Arylation of Phenols

The copper-catalyzed O-arylation of phenols using this compound provides a direct route to diaryl ethers, a common motif in many biologically active molecules. The reaction proceeds through a Bi(III)/Bi(V)-like pathway in concert with a copper(I)/copper(III) catalytic cycle.

Proposed Catalytic Cycle

The reaction is proposed to initiate with the formation of a copper(III) intermediate. The this compound transfers an o-tolyl group to the copper catalyst, which then undergoes reductive elimination to form the desired diaryl ether and regenerate the active copper species.

Copper_Catalyzed_O_Arylation cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Intermediate_A [(ArO)Cu(I)] Cu(I)X->Intermediate_A + ArOH - HX Intermediate_B [(ArO)Cu(III)(o-tolyl)(Bi(o-tolyl)2)] Intermediate_A->Intermediate_B + Bi(o-tolyl)3 Intermediate_B->Cu(I)X Product Ar-O-(o-tolyl) Intermediate_B->Product Reductive Elimination Bi(o-tolyl)2X Bi(o-tolyl)2X

Caption: Proposed catalytic cycle for the copper-catalyzed O-arylation of phenols using this compound.

Quantitative Data

The yields of copper-catalyzed O-arylation of various phenols with this compound are summarized below. The ortho-substitution on the bismuth reagent can present steric challenges, sometimes leading to slightly reduced yields compared to its meta- and para-substituted counterparts[1].

EntryPhenol SubstrateArylating ReagentCatalystBaseSolventTemp (°C)Yield (%)
1PhenolThis compoundCu(OAc)₂Et₃NCH₂Cl₂50Moderate
2p-CresolThis compoundCu(OAc)₂Et₃NCH₂Cl₂50Moderate
3p-MethoxyphenolThis compoundCu(OAc)₂Et₃NCH₂Cl₂50Moderate
4p-ChlorophenolThis compoundCu(OAc)₂Et₃NCH₂Cl₂50Moderate

Note: "Moderate" yields are indicated as specific quantitative data for various substrates with this compound were not available in the searched literature. The general trend suggests slightly lower yields compared to less sterically hindered triarylbismuthines.

Experimental Protocol: General Procedure for Copper-Catalyzed O-Arylation of Phenols[1]
  • In a sealed tube, dissolve the phenol (1.0 equiv) in anhydrous dichloromethane (3 mL).

  • Add this compound (1.0 equiv), followed by copper(II) acetate (1.0 equiv) and triethylamine (3.0 equiv).

  • Seal the tube and heat the reaction mixture at 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also serve as an arylating agent in palladium-catalyzed cross-coupling reactions with aryl halides. This transformation follows a well-established catalytic cycle for palladium-catalyzed reactions.

Catalytic Cycle

The catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide with this compound involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalyzed_Cross_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Bi(o-tolyl)3) ArPd(II)XL2->Transmetalation ArPd(II)(o-tolyl)L2 Ar-Pd(II)(o-tolyl)L2 Transmetalation->ArPd(II)(o-tolyl)L2 Reductive_Elimination Reductive Elimination ArPd(II)(o-tolyl)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-(o-tolyl) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the palladium-catalyzed cross-coupling of aryl halides with this compound.

Synthesis of this compound

This compound can be synthesized via the reaction of a Grignard reagent, o-tolylmagnesium bromide, with bismuth trichloride.

Experimental Workflow

Synthesis_Workflow Start o-Bromotoluene + Mg turnings Grignard_Formation Formation of o-tolylmagnesium bromide in THF Start->Grignard_Formation Reaction Reaction with BiCl3 in THF Grignard_Formation->Reaction Quenching Quenching with sat. aq. NH4Cl Reaction->Quenching Extraction Extraction with Et2O or EtOAc Quenching->Extraction Purification Purification by Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This is a general procedure based on the synthesis of analogous triarylbismuthines, as a specific detailed protocol for this compound was not found in the searched literature.

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.3 equiv).

    • Under an inert atmosphere (argon or nitrogen), add a small amount of a solution of o-bromotoluene (3.0 equiv) in anhydrous tetrahydrofuran (THF) to initiate the reaction. A crystal of iodine may be added to aid initiation.

    • Once the reaction begins, add the remaining o-bromotoluene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Bismuth Trichloride:

    • In a separate flame-dried flask, prepare a suspension of bismuth trichloride (1.0 equiv) in anhydrous THF.

    • Cool the suspension of bismuth trichloride to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the bismuth trichloride suspension via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexanes) to afford pure this compound.

Conclusion

This compound is a valuable reagent for the construction of C-O and C-C bonds through copper- and palladium-catalyzed reactions. The protocols and mechanistic insights provided herein offer a foundation for researchers to explore the utility of this compound in the synthesis of complex organic molecules. Further investigation into the scope and limitations of these reactions will continue to expand the synthetic chemist's toolbox.

References

Application Notes and Protocols for Reactions Involving Tri-o-tolylbismuthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Tri-o-tolylbismuthine in synthetic organic chemistry. The focus is on its application in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, a crucial transformation in pharmaceutical and materials science research.

Introduction

This compound, an organobismuth compound, serves as a versatile and atom-economical reagent for the transfer of o-tolyl groups in cross-coupling reactions. While the transfer of sterically hindered ortho-substituted aryl groups can be challenging, this compound has been shown to be a viable reagent in such transformations. These reactions are typically catalyzed by palladium complexes and offer a pathway to construct complex biaryl structures, which are prevalent in many biologically active molecules.

Safety and Handling Precautions

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from light and moisture. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be effectively employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions with various organic electrophiles, such as aryl halides and triflates, to form biaryl compounds. The general transformation is depicted below:

Scheme 1: General Palladium-Catalyzed Cross-Coupling Reaction Ar-X + (o-tolyl)₃Bi → Ar-(o-tolyl) (where Ar = aryl, heteroaryl; X = I, Br, OTf)

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Methylbiphenyl Derivatives

This protocol is adapted from established procedures for palladium-catalyzed cross-coupling reactions involving triarylbismuth reagents.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide or triflate (e.g., Iodobenzene, 1.2 equiv)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 0.482 g, 1.0 mmol), the aryl halide (e.g., iodobenzene, 0.245 g, 1.2 mmol), Pd(PPh₃)₄ (0.058 g, 0.05 mmol), and K₂CO₃ (0.276 g, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at 90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions using triarylbismuth reagents. While specific data for this compound is limited, the yields are expected to be in a similar range, potentially slightly lower due to steric hindrance, as noted in the literature.[1]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenonePd(PPh₃)₄ (5)K₂CO₃DMF904~85
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)K₂CO₃DMF906~80
32-BromopyridinePd(PPh₃)₄ (5)K₂CO₃DMF9012~75
4Phenyl triflatePd(PPh₃)₄ (5)K₂CO₃DMF908~82

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd(PPh3)4 - K2CO3 solvent Add Anhydrous DMF reagents->solvent Under Inert Atmosphere heating Heat at 90°C solvent->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Cool and Quench (EtOAc/Water) monitoring->quench Upon Completion extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Biaryl Product purify->product

Caption: General workflow for the palladium-catalyzed synthesis of biaryls using this compound.

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

catalytic_cycle pd0 Pd(0)L_n pd_intermediate1 Ar-Pd(II)-X L_n pd0->pd_intermediate1 Ar-X oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-(o-tolyl) L_n pd_intermediate1->pd_intermediate2 (o-tolyl)3Bi transmetalation Transmetalation pd_intermediate2->pd0 Ar-(o-tolyl) product Ar-(o-tolyl) reductive_elimination Reductive Elimination aryl_halide Ar-X bismuthine (o-tolyl)3Bi

Caption: Proposed catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

References

Application Notes and Protocols for the Synthesis of Advanced Electronic Materials Using Tri-o-tolylbismuthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Tri-o-tolylbismuthine as a precursor in the synthesis of advanced electronic materials. The focus is on the deposition of bismuth (III) oxide (Bi₂O₃) thin films, a material with significant applications in microelectronics, sensors, and optical coatings, via Metal-Organic Chemical Vapor Deposition (MOCVD).

Introduction

This compound (Bi(o-Tol)₃) is an organobismuth compound that serves as a valuable precursor for the deposition of bismuth-containing thin films. Its enhanced thermal stability compared to other precursors like triphenylbismuth makes it a suitable candidate for MOCVD processes, allowing for greater control over film growth and properties.[1] Bismuth (III) oxide is a key electronic material with a wide range of polymorphs, each exhibiting unique electrical and optical characteristics. The protocols outlined below provide a framework for the synthesis of Bi₂O₃ thin films using this compound.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is critical for successful and reproducible MOCVD processes. This compound is a solid at room temperature and its volatility is a key parameter for vapor-phase deposition.

PropertyValueReference
Chemical Formula C₂₁H₂₁Bi
Molecular Weight 482.38 g/mol
Decomposition Temperature ~210 °C[1]
Saturated Vapor Pressure log P (Torr) = -6267/T (K) + 13.45[1]

Synthesis of Bismuth (III) Oxide (Bi₂O₃) Thin Films via MOCVD

This section details the experimental protocol for the deposition of Bi₂O₃ thin films on a silicon substrate using this compound as the bismuth precursor and oxygen as the oxidant.

3.1. Experimental Protocol

  • Precursor Handling and System Preparation:

    • Load this compound into a stainless steel bubbler inside an inert atmosphere glovebox to prevent premature reaction with air and moisture.

    • Heat the bubbler to a controlled temperature (e.g., 150-180 °C) to achieve a sufficient and stable vapor pressure for delivery into the MOCVD reactor. The precise temperature can be determined based on the vapor pressure equation provided above to achieve the desired precursor concentration in the gas phase.

    • Connect the this compound bubbler and a high-purity oxygen (O₂) source to the gas manifold of the MOCVD system.

    • Place a silicon (Si) substrate, previously cleaned using a standard RCA or piranha etch procedure, onto the substrate heater within the MOCVD reactor.

    • Evacuate the reactor to a base pressure of less than 1 x 10⁻⁶ Torr and subsequently purge with a high-purity inert carrier gas, such as argon (Ar) or nitrogen (N₂), to remove any residual contaminants.

  • Deposition Process:

    • Heat the Si substrate to the desired deposition temperature, typically in the range of 400-600 °C.

    • Introduce the inert carrier gas through the this compound bubbler to transport the precursor vapor into the reaction chamber.

    • Simultaneously introduce the oxygen gas into the reactor.

    • The flow rates of the carrier gas for the bismuth precursor and the oxygen gas should be precisely controlled using mass flow controllers to achieve the desired stoichiometric ratio in the resulting film.

    • Maintain a constant reactor pressure during the deposition process, for example, between 1 and 10 Torr.

    • The deposition time will determine the final thickness of the Bi₂O₃ film.

    • Upon completion of the deposition, stop the flow of the precursors and cool the reactor to room temperature under a continuous flow of the inert carrier gas.

3.2. MOCVD Parameters for Bi₂O₃ Deposition

The following table provides a summary of typical experimental parameters for the MOCVD of Bi₂O₃ thin films using this compound. Researchers should note that these are starting parameters and may require optimization for specific MOCVD systems and desired film properties.

ParameterValue Range
Precursor (this compound) Temperature 150 - 180 °C
Substrate Silicon (Si)
Substrate Temperature 400 - 600 °C
Oxidant Oxygen (O₂)
Carrier Gas Argon (Ar) or Nitrogen (N₂)
Carrier Gas Flow Rate 50 - 200 sccm
Oxygen Flow Rate 50 - 200 sccm
Reactor Pressure 1 - 10 Torr
Deposition Time 30 - 120 min

Visualizations

4.1. Experimental Workflow for MOCVD of Bi₂O₃

The following diagram illustrates the general workflow for the synthesis of bismuth oxide thin films using this compound via MOCVD.

Caption: MOCVD experimental workflow for Bi₂O₃ thin film deposition.

4.2. Logical Relationship of MOCVD Parameters

The interplay of various parameters is crucial for controlling the properties of the deposited thin film. The diagram below illustrates the logical relationships between key MOCVD parameters.

MOCVD_Parameters cluster_inputs Input Parameters cluster_outputs Output Film Properties precursor_temp Precursor Temperature growth_rate Growth Rate precursor_temp->growth_rate substrate_temp Substrate Temperature substrate_temp->growth_rate crystallinity Crystallinity substrate_temp->crystallinity morphology Morphology substrate_temp->morphology pressure Reactor Pressure pressure->growth_rate pressure->morphology flow_rates Gas Flow Rates flow_rates->growth_rate stoichiometry Stoichiometry flow_rates->stoichiometry thickness Thickness growth_rate->thickness

Caption: Interdependencies of key MOCVD process parameters.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tri-o-tolylbismuthine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing reaction conditions when using tri-o-tolylbismuthine as a catalyst, particularly in cross-coupling reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by or involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Catalyst Inactivity: While this compound is relatively stable, prolonged exposure to air and moisture can lead to degradation. In co-catalyzed systems, the primary catalyst (e.g., Palladium or Copper) may be inactive.- Use this compound from a freshly opened container or one that has been stored under an inert atmosphere.[1] - For co-catalyzed reactions, ensure the primary catalyst is active and handled under appropriate inert conditions.[2][3]
2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.- Screen a range of temperatures (e.g., 50°C to 110°C) to find the optimal balance between reaction rate and catalyst/reagent stability.
3. Inappropriate Solvent or Base: The choice of solvent and base is crucial for reaction efficiency.- Screen a variety of solvents (e.g., DMF, Toluene, Dioxane) and bases (e.g., K₃PO₄, Cs₂CO₃, N-methylmorpholine) to identify the optimal combination for your specific substrates.[3]
Inconsistent Results Between Batches 1. Reagent and Solvent Quality: Traces of water or other impurities can interfere with the catalytic cycle.- Use anhydrous solvents and ensure all reagents are of high purity.[3] Degassing the solvent can be beneficial.
2. Handling of Air-Sensitive Components: If using a co-catalyst that is air-sensitive (e.g., certain Palladium(0) species), improper handling can lead to inconsistent catalyst activity.- Employ standard air-free techniques such as Schlenk lines or glove boxes for handling sensitive co-catalysts and reagents.[2][4]
Formation of Significant Byproducts 1. Side Reactions: Homocoupling of the organobismuth reagent or the coupling partner can occur. At high temperatures, decomposition of the catalyst or reagents can lead to byproduct formation.- Optimize the stoichiometry of the reactants. - Lower the reaction temperature. - Screen different ligands for the primary catalyst in co-catalyzed systems.
2. Steric Hindrance: The ortho-tolyl groups of this compound can be sterically demanding, which may favor alternative reaction pathways for certain substrates.- For sterically hindered substrates, consider using a less bulky triarylbismuthine reagent if the specific tolyl group is not essential for the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

A1: this compound is most commonly employed as an arylating reagent in transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium or copper.[1] In these "atom-economic" processes, it can transfer its tolyl groups to various substrates.[5]

Q2: How should I handle and store this compound?

A2: Triarylbismuthines, including this compound, are known for their relative stability to air and moisture compared to other organometallic reagents.[1] However, for optimal performance and to ensure reproducibility, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place and to handle it quickly in air.

Q3: My reaction with this compound is sluggish. How can I increase the reaction rate?

A3: To increase the reaction rate, consider the following:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C.

  • Optimize Catalyst Loading: In co-catalyzed systems, increasing the loading of the primary catalyst (e.g., palladium or copper) may improve the rate.

  • Solvent Choice: A change in solvent can significantly impact reaction kinetics.

  • Microwave Irradiation: In some cases, microwave heating can accelerate the reaction.

Q4: Can this compound transfer more than one tolyl group?

A4: Yes, a key advantage of triarylbismuthines is their potential to act as "atom-economic" multi-coupling reagents, meaning they can transfer more than one of their aryl groups in a single reaction, which reduces waste.[5]

Q5: What is the effect of the ortho-methyl group on the reactivity of this compound?

A5: The ortho-methyl groups introduce steric hindrance around the bismuth center. This can sometimes lead to slightly lower yields or slower reaction rates compared to less hindered tri(p-tolyl)bismuthine or tri(m-tolyl)bismuthine in certain cross-coupling reactions.[3]

Data Presentation

Table 1: Effect of Triarylbismuthine Substitution on Copper-Catalyzed N-Arylation Yield

EntryTriarylbismuthineProductYield (%)
1Tri(p-tolyl)bismuthine5a75
2Tri(m-tolyl)bismuthine5b72
3Tri(o-tolyl)bismuthine5c68
4Triphenylbismuthine5d48

Data is synthesized from trends reported in the literature and is for illustrative purposes.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling of Aryl Halides with this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (0.4-1.0 mmol), a base (e.g., K₃PO₄, 2.0 mmol), and the solvent (e.g., anhydrous DMF, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90°C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Amines with this compound

  • Reaction Setup: In a reaction vial, combine the amine (1.0 mmol), this compound (1.2 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 20 mol%).

  • Solvent and Base Addition: Add the solvent (e.g., DCM, 5 mL) and a base (e.g., N-methylmorpholine, 2.0 mmol).[3]

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature to 50°C) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with a saturated aqueous solution of ammonium chloride. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to obtain the N-arylated product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dry Glassware reagents Weigh Reagents: Aryl Halide, Pd Catalyst, Ligand, Base, This compound start->reagents setup Assemble Under Inert Atmosphere reagents->setup add_solvents Add Anhydrous Solvent setup->add_solvents heat Heat and Stir (e.g., 90°C) add_solvents->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for Palladium-Catalyzed Cross-Coupling.

troubleshooting_low_yield start Low or No Yield cause1 Inactive Catalyst? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Incorrect Solvent/Base? start->cause3 cause4 Poor Reagent Quality? start->cause4 solution1 Use fresh catalyst Handle under inert conditions cause1->solution1 solution2 Screen temperature range (e.g., 50-110°C) cause2->solution2 solution3 Screen different solvents and bases cause3->solution3 solution4 Use anhydrous solvents and pure reagents cause4->solution4

Caption: Troubleshooting Logic for Low Reaction Yield.

References

troubleshooting low yields in Tri-o-tolylbismuthine mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tri-o-tolylbismuthine mediated reactions. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as tris(2-methylphenyl)bismuthane, is an organobismuth compound. It serves as a versatile reagent in organic synthesis, primarily for the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[1] Its applications extend to pharmaceutical development and materials science due to its unique reactivity and stability.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this compound mediated reactions can stem from several factors:

  • Reagent Quality: The purity and stability of the this compound reagent are critical. Impurities or degradation can significantly hinder the reaction.

  • Reaction Conditions: Suboptimal conditions, including temperature, solvent, base, and atmosphere, can drastically reduce yields.

  • Catalyst System: In cases where a co-catalyst (e.g., a copper salt) is used, the choice of catalyst and ligand is crucial for efficient reaction turnover.

  • Substrate Reactivity: The electronic and steric properties of your substrates can influence the reaction rate and overall yield.

Q3: How can I assess the quality of my this compound reagent?

It is recommended to use freshly prepared or commercially available this compound of high purity. You can assess the purity through standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q4: Are there any specific handling precautions for this compound?

While many triarylbismuth reagents are known for their stability in air and moisture, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, which could affect its reactivity. Store the reagent in a cool, dark, and dry place.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues leading to low product yields.

Issue 1: Low or No Product Formation

This is often the most critical issue and can be addressed by systematically evaluating the reaction parameters.

Troubleshooting Workflow:

G A Low/No Product B Check Reagent Quality (Purity, Stability) A->B B->A Reagent Impure/ Degraded C Verify Reaction Setup (Inert Atmosphere, Dry Glassware) B->C Reagent OK D Optimize Reaction Conditions (Solvent, Base, Temperature) C->D D->C Re-evaluate Setup E Evaluate Catalyst System (If applicable) D->E Conditions Optimized F Consider Substrate Reactivity E->F G Problem Solved F->G Yield Improved H Consult Literature for Similar Substrates F->H Yield Still Low

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Reagent Quality:

    • Action: Ensure the this compound is pure and has not degraded. If in doubt, synthesize and purify a fresh batch or purchase from a reputable supplier.

    • Protocol: A general procedure for the synthesis of this compound is provided in the "Experimental Protocols" section.

  • Reaction Setup:

    • Action: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can sometimes interfere with catalytic cycles, especially in copper-catalyzed systems.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO are often used, but optimization may be necessary.

    • Base: The base plays a crucial role in the reaction mechanism. Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., pyridine, N-methylmorpholine) have been used. The optimal base is substrate-dependent.

    • Temperature: Reaction rates are temperature-dependent. While some reactions proceed at room temperature, others may require heating. A temperature screening experiment is recommended.

Issue 2: Inconsistent Yields

Inconsistent yields often point to subtle variations in reaction setup or reagent quality.

Troubleshooting Steps:

  • Strictly Control Reaction Parameters: Ensure consistent stirring speed, temperature, and inert atmosphere conditions for every reaction.

  • Reagent Stoichiometry: Accurately measure all reagents. Small variations in the limiting reagent or catalyst loading can lead to significant differences in yield.

  • Moisture and Air Sensitivity: Even if the reagent is relatively stable, prolonged exposure to air and moisture can lead to gradual degradation, causing inconsistent results over time.

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield of a model O-arylation reaction using this compound.

EntryBaseAtmosphereTemperature (°C)Yield (%)
1PyridineO₂5042
2PyridineAir5017
3K₂CO₃O₂800
4N-MethylmorpholineO₂5040
5TriethylamineO₂5026
6DBUO₂5014

Data extracted from a study on the arylation of an N-BOC protected amino alcohol with this compound.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed O-Arylation using this compound
  • To an oven-dried reaction vessel, add the alcohol substrate (1.0 equiv), this compound (1.2 equiv), Cu(OAc)₂ (0.1 equiv), and a suitable base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., oxygen or argon, as optimized).

  • Add the anhydrous solvent (e.g., CH₂Cl₂) via syringe.

  • Stir the reaction mixture at the optimized temperature for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound

This protocol should be performed by personnel experienced in handling organometallic reagents.

Reaction Pathway:

G cluster_0 In Dry Ether A 3 o-tolyl-MgBr C This compound A->C B BiCl3 B->C

Caption: Synthesis of this compound.

Procedure:

  • Prepare a Grignard reagent from o-bromotoluene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • In a separate flask, dissolve bismuth(III) chloride (BiCl₃) in anhydrous diethyl ether.

  • Slowly add the Grignard reagent solution to the BiCl₃ solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexanes) to obtain pure this compound.

References

side reactions and byproducts in Tri-o-tolylbismuthine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tri-o-tolylbismuthine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Grignard reaction. This involves the reaction of a bismuth(III) halide, typically bismuth trichloride (BiCl₃), with an o-tolylmagnesium halide, such as o-tolylmagnesium bromide.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are the Wurtz-type coupling of the Grignard reagent with the starting aryl halide, leading to the formation of 2,2'-dimethylbiphenyl, and the hydrolysis of the Grignard reagent due to residual moisture in the reaction setup. Incomplete reaction can also lead to the formation of mono- and di-substituted organobismuth halides.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, it is crucial to use anhydrous solvents and reagents, maintain a dry reaction atmosphere (e.g., under nitrogen or argon), and control the reaction temperature. Slow, controlled addition of the reagents can also help to suppress side reactions.

Q4: My reaction fails to initiate. What are the likely causes?

A4: Failure to initiate is a common issue in Grignard reactions. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Activation of the magnesium surface, for instance with a small crystal of iodine or 1,2-dibromoethane, is often necessary. Additionally, ensure all glassware and solvents are scrupulously dry.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive MagnesiumActivate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure the magnesium surface is fresh and not oxidized.
Wet Glassware or SolventsFlame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Premature Quenching of Grignard ReagentEnsure the reaction is performed under a dry, inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.
Presence of 2,2'-Dimethylbiphenyl byproduct Wurtz-Fittig CouplingThis side reaction is favored at higher temperatures. Maintain a controlled, lower reaction temperature during the formation of the Grignard reagent and its subsequent reaction with BiCl₃. Slow addition of the aryl halide to the magnesium can also minimize this.
Formation of a White Precipitate During Reaction Incomplete Reaction/Formation of Organobismuth HalidesEnsure the stoichiometry of the Grignard reagent to the bismuth halide is correct (at least 3:1). Allow for sufficient reaction time and adequate stirring to ensure complete substitution.
Oily or Impure Product After Workup Residual Byproducts and Starting MaterialsPurify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography may also be employed for higher purity.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard Grignard reaction methodologies.

1. Preparation of o-tolylmagnesium bromide (Grignard Reagent):

  • Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • o-bromotoluene (1.0 equivalent)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • A small crystal of iodine (for activation)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the reaction flask.

    • Prepare a solution of o-bromotoluene in the anhydrous solvent in the dropping funnel.

    • Add a small portion of the o-bromotoluene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

2. Synthesis of this compound:

  • Reagents:

    • o-tolylmagnesium bromide solution (from step 1)

    • Bismuth trichloride (BiCl₃) (0.33 equivalents)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • In a separate, dry flask, prepare a solution or suspension of bismuth trichloride in the anhydrous solvent.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the bismuth trichloride solution/suspension to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

3. Workup and Purification:

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following table presents illustrative data on the yield of this compound and the formation of a common byproduct under different reaction conditions. Note: This data is for representative purposes and actual results may vary.

Reaction Condition Solvent Temperature (°C) Yield of this compound (%) 2,2'-Dimethylbiphenyl Byproduct (%)
ADiethyl Ether35 (reflux)6515
BTHF66 (reflux)6020
CDiethyl Ether0 to RT758
DTHF0 to RT7012

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low or No Product Yield check_initiation Did the Grignard reaction initiate? start->check_initiation check_dryness Were all reagents and glassware anhydrous? check_initiation->check_dryness Yes solution_activation Activate magnesium with iodine or 1,2-dibromoethane. check_initiation->solution_activation No check_atmosphere Was the reaction performed under an inert atmosphere? check_dryness->check_atmosphere Yes solution_dryness Flame-dry glassware and use anhydrous solvents. check_dryness->solution_dryness No solution_atmosphere Use a nitrogen or argon atmosphere. check_atmosphere->solution_atmosphere No success Yield Improved check_atmosphere->success Yes solution_activation->success solution_dryness->success solution_atmosphere->success

Caption: A troubleshooting workflow for diagnosing and resolving low product yield in the synthesis of this compound.

Side_Reaction_Pathway Major Side Reaction Pathway tolyl_bromide o-Tolyl Bromide grignard o-Tolylmagnesium Bromide tolyl_bromide->grignard + Mg mg Mg product This compound grignard->product + BiCl3 byproduct 2,2'-Dimethylbiphenyl (Wurtz-Fittig Byproduct) grignard->byproduct + o-Tolyl Bromide bicl3 BiCl3

Technical Support Center: Tri-o-tolylbismuthine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Tri-o-tolylbismuthine in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a triarylbismuthine compound. Generally, triaryl bismuth(III) compounds are considered to be relatively stable crystalline solids that can be handled in the air.[1] However, like many organometallic reagents, their stability in solution can be a concern and is highly dependent on the solvent and experimental conditions. While solid this compound has good thermal stability, in solution it can be susceptible to decomposition.

Q2: What are the most common causes of this compound decomposition in solution?

A2: The primary causes of decomposition in solution include:

  • Presence of Protic Solvents: Organometallic reagents can react with even trace amounts of water or other protic solvents.[2][3]

  • Exposure to Air (Oxygen): While generally air-stable as a solid, prolonged exposure to oxygen in solution can lead to oxidation.

  • Light Sensitivity: Some organometallic compounds are light-sensitive and can decompose upon exposure to UV or visible light.

  • Incompatible Solvents: The choice of solvent can significantly impact stability. Halogenated solvents, for instance, can sometimes react with organometallic compounds.

  • Elevated Temperatures: Although it has good thermal stability, prolonged heating in solution can accelerate decomposition.

Q3: Which solvents are recommended for dissolving this compound?

A3: For preparing solutions of organometallic reagents like this compound, it is crucial to use dry, aprotic solvents.[2][3] Commonly used options include:

  • Aromatic Hydrocarbons: Toluene and benzene are often suitable due to their inert nature.

  • Ethers: Anhydrous diethyl ether and tetrahydrofuran (THF) are common choices, as they can help stabilize organometallic compounds through coordination.[2][3]

  • Alkanes: Hexane and pentane can also be used.

It is imperative that these solvents are rigorously dried and degassed before use.

Q4: Are there any known stabilizers for this compound solutions?

A4: While specific stabilizers for this compound are not widely documented, the use of coordinating solvents like THF can help to stabilize the bismuth center. Additionally, ensuring a strictly inert atmosphere and the absence of light can be considered stabilizing factors. For general handling of air-sensitive compounds, techniques like using a Schlenk line or a glovebox are standard procedures to maintain stability.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution turns cloudy or a precipitate forms shortly after preparation. 1. Reaction with residual water or oxygen in the solvent. 2. Low solubility of this compound in the chosen solvent. 3. Decomposition of the compound. 1. Ensure the solvent is anhydrous and thoroughly degassed. Prepare the solution under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line). 2. Consult solubility data if available, or test solubility on a small scale. Consider gentle warming or sonication to aid dissolution, but monitor for decomposition. If solubility is still an issue, consider a different aprotic, non-reactive solvent. 3. If decomposition is suspected, prepare a fresh solution using high-purity starting material and solvent. Store the solution protected from light and at a low temperature.
Inconsistent results in reactions using the this compound solution. 1. Partial decomposition of the stock solution over time. 2. Inaccurate concentration due to incomplete dissolution or precipitation. 1. It is best practice to use freshly prepared solutions of organometallic reagents. If a stock solution must be stored, it should be kept under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). Before use, allow the solution to slowly warm to room temperature and visually inspect for any signs of precipitation or color change. 2. Ensure the compound is fully dissolved before use. If precipitation is observed, the solution should be considered suspect. It may be necessary to filter the solution under inert conditions to remove any solid before determining the concentration.
Color change of the solution upon standing. Decomposition of this compound, potentially leading to the formation of bismuth metal (black/brown) or other colored byproducts. Discard the solution. A significant color change is a strong indicator of decomposition. Prepare a fresh solution, paying close attention to the exclusion of air, moisture, and light.

Experimental Protocols

Protocol for Preparing a Stable Solution of this compound

This protocol outlines the steps for preparing a solution of this compound with enhanced stability for use in chemical reactions.

Materials:

  • This compound (high purity)

  • Anhydrous, degassed aprotic solvent (e.g., toluene or THF)

  • Schlenk flask or similar oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Septa and needles for transfer

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Assemble the glassware on a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Weighing: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound and add it to the Schlenk flask.

  • Solvent Addition: Using a cannula or a dry syringe, transfer the required volume of anhydrous, degassed solvent to the Schlenk flask.

  • Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming can be applied if necessary, but the temperature should be monitored to avoid thermal decomposition.

  • Storage: If the solution is not for immediate use, store it in a sealed Schlenk flask under a positive pressure of inert gas. The flask should be wrapped in aluminum foil to protect it from light and stored in a refrigerator or freezer.

  • Usage: When needed, bring the solution to room temperature before use. If any precipitate has formed during storage, the solution's integrity may be compromised.

Visualizations

experimental_workflow start Start: Prepare Stable Solution prep_glassware 1. Dry Glassware in Oven start->prep_glassware inert_atm 2. Establish Inert Atmosphere (Schlenk Line/Glovebox) prep_glassware->inert_atm weigh 3. Weigh this compound inert_atm->weigh add_solvent 4. Add Anhydrous, Degassed Solvent weigh->add_solvent dissolve 5. Dissolve under Inert Atmosphere add_solvent->dissolve storage 6. Store Solution (Dark, Cold, Inert) dissolve->storage use 7. Use in Experiment storage->use

Caption: Experimental workflow for preparing a stable solution of this compound.

decomposition_pathway totb This compound in Solution decomp_products Decomposition Products (e.g., Bi metal, tolyl derivatives, oxides) totb->decomp_products Protonolysis totb->decomp_products Oxidation totb->decomp_products Photolysis h2o Trace H2O o2 Oxygen (Air) light Light (hν)

Caption: Potential decomposition pathways for this compound in solution.

References

Technical Support Center: Purification of Tri-o-tolylbismuthine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tri-o-tolylbismuthine. The following information is designed to address common challenges encountered during the purification of this organobismuth compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture synthesized via a Grignard reaction?

Common impurities include unreacted starting materials such as o-bromotoluene and bismuth trichloride, byproducts from the Grignard reagent, and oxidation or hydrolysis products of this compound. A significant byproduct can be bi-o-tolyl, formed from the coupling of the Grignard reagent with unreacted o-bromotoluene.

Q2: What is the general appearance and physical state of pure this compound?

Pure this compound is a white to off-white crystalline solid.[1] Its reported melting point is in the range of 131-135 °C.[1]

Q3: How can I assess the purity of my this compound sample?

The purity of this compound is commonly determined using High-Performance Liquid Chromatography (HPLC) and chelometric titration.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool to assess purity and confirm the structure of the compound.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored at room temperature, preferably in a cool and dark place below 15°C.[2] As with many organometallic compounds, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize - Solution is not saturated (too much solvent).- The cooling process is too rapid.- High concentration of impurities inhibiting crystal formation.- Concentrate the solution by carefully evaporating some of the solvent.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Try seeding the solution with a pure crystal of this compound.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the product.- Significant impurities are present, lowering the melting point of the mixture.- Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.- Allow the solution to cool more slowly.- Consider a preliminary purification step like passing a concentrated solution through a short plug of silica gel.
Low recovery of purified product - Too much solvent was used for recrystallization.- Premature crystallization during hot filtration.- The product is significantly soluble in the cold recrystallization solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Colored impurities remain after recrystallization - The impurity has similar solubility to the product.- The impurity is strongly adsorbed to the product crystals.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Overloading the column with too much crude product.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).
Product is not eluting from the column - The eluent is not polar enough.- The product may be decomposing on the silica gel.- Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before running a column. If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel.
Streaking or tailing of bands - The sample was not loaded onto the column in a narrow band.- The compound is sparingly soluble in the eluent.- Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent for loading.- Consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel before being added to the column.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," a good starting point for recrystallization solvent screening would be a non-polar or moderately polar solvent. Given that this compound is a large, relatively non-polar molecule, solvents like ethanol, isopropanol, or a mixture of hexane and ethyl acetate could be effective. Perform small-scale solubility tests to identify a solvent that dissolves the crude product when hot but gives poor solubility when cold.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for compounds of moderate polarity. To determine the optimal eluent, perform thin-layer chromatography (TLC) with various solvent systems (e.g., mixtures of hexane and ethyl acetate in different ratios). The ideal eluent system should provide a good separation between this compound and its impurities, with the Rf value of the product being around 0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel column. Alternatively, for less soluble compounds, "dry loading" can be used by pre-adsorbing the compound onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The flow rate can be increased by applying positive pressure (flash chromatography).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow start Crude this compound Reaction Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis waste Impurities recrystallization->waste column_chromatography->purity_analysis column_chromatography->waste purity_analysis->recrystallization <98% Pure purity_analysis->column_chromatography <98% Pure pure_product Pure this compound purity_analysis->pure_product >98% Pure

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree start Purification Issue Encountered recrystallization_issue Recrystallization Problem? start->recrystallization_issue chromatography_issue Chromatography Problem? start->chromatography_issue no_crystals No Crystals Form recrystallization_issue->no_crystals Yes oiling_out Product Oils Out recrystallization_issue->oiling_out Yes low_yield Low Yield recrystallization_issue->low_yield Yes poor_separation Poor Separation chromatography_issue->poor_separation Yes no_elution Product Doesn't Elute chromatography_issue->no_elution Yes concentrate Concentrate Solution or Seed no_crystals->concentrate slow_cool Re-dissolve & Cool Slowly oiling_out->slow_cool min_solvent Use Minimal Hot Solvent low_yield->min_solvent optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent increase_polarity Increase Eluent Polarity no_elution->increase_polarity

Caption: Troubleshooting decision tree for purification issues.

References

effect of temperature and solvent on Tri-o-tolylbismuthine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of tri-o-tolylbismuthine in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on the impact of temperature and solvent selection.

Issue Potential Cause Recommended Solution
Low or No Reactivity Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly affect the reaction rate.Consult the solvent effects table below. For palladium-catalyzed cross-coupling reactions, polar apathetic solvents like DMSO or DMF are often effective.[1] For copper-catalyzed reactions, DMF has been used successfully.[2]
Insufficient Temperature: The reaction may have a significant activation energy barrier requiring thermal energy.Gradually increase the reaction temperature in 10-20°C increments. For example, some palladium-catalyzed couplings with triarylbismuths proceed well at 100°C.[1] Copper-promoted S-arylation has been shown to be effective at 50°C.[2]
Catalyst Inactivity: The catalyst may be poisoned or not suitable for the specific transformation.Ensure the catalyst is active and appropriate for the desired reaction. For instance, PdCl2 with a 2,2'-bipyridine ligand has been found to be effective for certain cross-coupling reactions.[1]
Reaction Stalls or is Incomplete Thermal Decomposition of Reagent: this compound, like other organobismuth compounds, can decompose at elevated temperatures, reducing its effective concentration. The thermal stability of organobismuth compounds generally decreases down the group 15 elements (As > Sb > Bi).Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to decomposition. Running the reaction at the lowest effective temperature is recommended. Consider if a more thermally stable arylating agent is appropriate for very high-temperature reactions.
Solvent-Mediated Decomposition: Certain solvents may promote the decomposition of the organobismuth reagent.If decomposition is suspected, switch to a less reactive or non-coordinating solvent. The stability of organobismuth compounds can be influenced by the solvent environment.
Formation of Side Products Side Reactions at High Temperatures: Elevated temperatures can lead to undesired reaction pathways.Lower the reaction temperature to improve selectivity. Analyze the side products to understand the competing reaction pathways.
Solvent Participation: The solvent may be reacting with the starting materials, intermediates, or the final product.Choose a more inert solvent for the reaction. Refer to literature for solvent compatibility with similar organobismuth reagents.
Irreproducible Results Variability in Solvent Quality: Trace impurities or water content in the solvent can affect the reaction outcome.Use high-purity, anhydrous solvents. If the reaction is sensitive to moisture, ensure all glassware and reagents are thoroughly dried.
Inconsistent Heating: Fluctuations in the reaction temperature can lead to inconsistent results.Use a reliable heating mantle with a temperature controller or an oil bath to maintain a stable reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reactivity of this compound?

A: Increasing the temperature generally increases the reaction rate of this compound. However, it's a trade-off, as higher temperatures can also lead to the thermal decomposition of the reagent. The optimal temperature will depend on the specific reaction, catalyst system, and solvent being used. For example, some palladium-catalyzed cross-coupling reactions involving triarylbismuths have been successfully carried out at 100°C, while some copper-promoted arylations proceed efficiently at a milder 50°C.[1][2]

Q2: How does the choice of solvent affect reactions involving this compound?

A: The solvent plays a crucial role in the solubility of reagents, the stabilization of intermediates, and the overall reaction mechanism. Polar aprotic solvents like DMSO and DMF are often good choices for palladium-catalyzed cross-coupling reactions as they can effectively dissolve the reactants and facilitate the catalytic cycle.[1][3] The choice of solvent can significantly impact the yield and selectivity of the reaction.

Q3: What are the signs of this compound decomposition during a reaction?

A: Signs of decomposition can include a change in the color of the reaction mixture (often to a darker color), the formation of a precipitate (elemental bismuth is a black powder), and a decrease in the concentration of the starting material without a corresponding increase in the desired product. Monitoring the reaction by techniques like TLC or LC-MS can help track the consumption of the starting material and the formation of any unexpected byproducts.

Q4: Are there any specific handling precautions for this compound, especially concerning temperature and solvents?

A: this compound is a triarylbismuth(III) compound and is generally more stable than its alkyl counterparts.[4] However, it is still advisable to store it in a cool, dry place away from light. When setting up reactions, it is good practice to use anhydrous solvents, especially if the reaction is sensitive to moisture. While many triarylbismuth compounds are air-stable solids, handling under an inert atmosphere (like nitrogen or argon) is recommended for sensitive reactions to prevent any potential oxidation.[4]

Experimental Protocols

Below are generalized experimental protocols for reactions involving triarylbismuthines, which can be adapted for this compound.

General Procedure for Palladium-Catalyzed Cross-Coupling of a Triarylbismuth with a P(O)-H Compound[1]
  • To a reaction vessel, add the triarylbismuth (1.0 equiv.), the P(O)-H compound (1.2 equiv.), PdCl2 (5 mol %), and 2,2'-bipyridine (10 mol %).

  • Add DMSO as the solvent.

  • Add N,N-diisopropylethylamine as the base.

  • Heat the reaction mixture to 100°C and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and follow a standard aqueous workup and purification by column chromatography.

General Procedure for Copper-Promoted S-Arylation with a Triarylbismuth[2]
  • In a reaction flask, combine the thiol substrate (1.0 equiv.), the triarylbismuth (1.0 equiv.), and pyridine (1.0 equiv.).

  • Add DMF as the solvent.

  • Stir the reaction mixture at 50°C for 12 hours in the open air.

  • Monitor the reaction by TLC.

  • After completion, perform an appropriate workup and purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Substrate - Catalyst & Ligand - Base (if required) solvent Add Anhydrous Solvent reagents->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC, LC-MS, etc.) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product

Caption: A generalized experimental workflow for reactions involving this compound.

Troubleshooting_Logic start Low or No Product Formation check_temp Is the Temperature Optimal? start->check_temp check_solvent Is the Solvent Appropriate? check_temp->check_solvent Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_reagents Are Reagents Stable & Active? check_solvent->check_reagents Yes change_solvent Change Solvent (e.g., to DMSO/DMF) check_solvent->change_solvent No decrease_temp Decrease Temperature to Minimize Decomposition check_reagents->decrease_temp Yes (Decomposition) check_reagent_quality Verify Reagent Purity & Catalyst Activity check_reagents->check_reagent_quality No success Successful Reaction increase_temp->success decrease_temp->success change_solvent->success check_reagent_quality->success

Caption: A troubleshooting decision tree for optimizing this compound reactions.

References

catalyst deactivation and regeneration in Tri-o-tolylbismuthine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tri-o-tolylbismuthine in catalytic reactions. The following information is designed to help identify and resolve common issues related to catalyst deactivation and to provide guidance on potential regeneration strategies.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and addressing catalyst deactivation in reactions involving this compound.

Issue 1: Decreased or Stalled Reaction Rate

Question: My reaction catalyzed by this compound has shown a significant decrease in rate or has stopped completely. What are the potential causes of catalyst deactivation?

Answer: The deactivation of this compound can be attributed to several factors, primarily related to the inherent instability of organobismuth compounds.[1] The weak bismuth-carbon bond is a key factor in their reactivity and also their susceptibility to decomposition.[1] Potential causes for deactivation include:

  • Hydrolysis: Organobismuth compounds can be sensitive to moisture. Trace amounts of water in the reactants or solvent can lead to the hydrolysis of the Bi-C bond, resulting in the formation of inactive bismuth oxides or hydroxides.[2]

  • Oxidation: this compound, a Bi(III) compound, can be susceptible to oxidation by air or other oxidizing agents present in the reaction mixture. This can lead to the formation of Bi(V) species, which may not be catalytically active for the desired transformation, or it could lead to complete decomposition of the organometallic structure.[3]

  • Thermal Degradation: High reaction temperatures can cause the homolytic cleavage of the weak Bi-C bonds, leading to the formation of bismuth metal (Bi(0)) and other decomposition products.[1][4]

  • Catalyst Poisoning: Certain functional groups or impurities in the reaction mixture can act as poisons to the catalyst. These substances can bind strongly to the bismuth center, blocking active sites. Common poisons for metal catalysts include sulfur and nitrogen-containing compounds.[4][5][6]

  • Ligand Dissociation: The tolyl ligands can dissociate from the bismuth center, particularly under harsh reaction conditions. This can be exacerbated by the presence of coordinating solvents or reactants.

  • Formation of Bismuth Radicals: Bismuth(II) radicals are highly reactive and prone to disproportionation into more stable Bi(III) and Bi(0) species, which can lead to catalyst deactivation.[7]

Troubleshooting Workflow for Catalyst Deactivation

start Reaction Slows or Stops check_conditions Verify Reaction Conditions (Temp, Purity of Reagents) start->check_conditions analyze_catalyst Analyze Spent Catalyst (NMR, MS, ICP-MS) check_conditions->analyze_catalyst hydrolysis Suspect Hydrolysis? analyze_catalyst->hydrolysis oxidation Suspect Oxidation? hydrolysis->oxidation No dry_reagents Action: Use Anhydrous Conditions hydrolysis->dry_reagents Yes poisoning Suspect Poisoning? oxidation->poisoning No degas_solvents Action: Use Degassed Solvents and Inert Atmosphere oxidation->degas_solvents Yes thermal Suspect Thermal Degradation? poisoning->thermal No purify_reagents Action: Purify Reactants and Solvents poisoning->purify_reagents Yes lower_temp Action: Lower Reaction Temperature thermal->lower_temp Yes

Caption: Troubleshooting workflow for identifying the cause of catalyst deactivation.

Issue 2: Attempting Catalyst Recovery and Regeneration

Question: Is it possible to regenerate a deactivated this compound catalyst?

Answer: The regeneration of homogeneous catalysts like this compound is challenging because the catalyst is in the same phase as the reactants and products.[8][9] The primary difficulty lies in separating the catalyst from the reaction mixture.[8] While direct regeneration in the reaction vessel is unlikely, a multi-step recovery and regeneration process can be attempted.

Step 1: Catalyst Recovery Before any regeneration attempt, the bismuth-containing species must be recovered from the reaction mixture. Common methods for recovering homogeneous catalysts include:

  • Solvent Precipitation: Addition of a non-solvent to precipitate the bismuth compounds.

  • Liquid-Liquid Extraction: Utilizing two immiscible solvents to selectively extract the catalyst.[9]

  • Chromatography: Separation of the catalyst from the product mixture using column chromatography.[8]

Step 2: Potential Regeneration Strategies The appropriate regeneration strategy depends on the cause of deactivation.

  • For Deactivation by Oxidation: If the catalyst has been oxidized to a Bi(V) species, a mild reducing agent could potentially regenerate the active Bi(III) form.

  • For Deactivation by Hydrolysis: If inactive bismuth oxides/hydroxides have formed, it may be possible to convert these back to a bismuth halide (e.g., BiCl3) and then re-synthesize the this compound.

  • For Deactivation by Ligand Loss: If the tolyl ligands have dissociated, it might be feasible to re-introduce them through a reaction with a suitable organometallic reagent (e.g., tolyl Grignard or organolithium reagent).

It is important to note that these regeneration strategies are often complex and may have low yields. In many cases, it is more practical to recover the bismuth and perform a complete re-synthesis of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preventing the deactivation of this compound?

A1: To minimize catalyst deactivation, the following precautions should be taken:

  • Use of an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Anhydrous Conditions: Use dry solvents and reagents to avoid hydrolysis.

  • High-Purity Reagents: Ensure the purity of all reactants and solvents to avoid introducing catalyst poisons.

  • Moderate Temperatures: Operate at the lowest effective temperature to prevent thermal degradation.

  • Proper Storage: Store this compound under an inert atmosphere, protected from light and moisture.

Q2: What are the visual or analytical signs of catalyst deactivation?

A2: Signs of catalyst deactivation can include:

  • A decrease in the reaction rate, as monitored by techniques like GC, HPLC, or NMR.

  • A change in the color of the reaction mixture.

  • The formation of a precipitate, which could be inactive bismuth species or elemental bismuth.

  • Analysis of aliquots from the reaction mixture by techniques such as NMR or mass spectrometry may show the appearance of new bismuth-containing species.

Q3: How can I analyze the deactivated catalyst to understand the cause of deactivation?

A3: Characterizing the spent catalyst is crucial for diagnosing the deactivation mechanism. After recovery from the reaction mixture, the following techniques can be employed:

  • NMR Spectroscopy (¹H, ¹³C): To check for changes in the organic ligands.

  • Mass Spectrometry: To identify the mass of the deactivated bismuth species.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the bismuth content and check for the presence of other metals that could act as poisons.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the bismuth.

Quantitative Data on Catalyst Performance

The following table presents hypothetical data illustrating the decline in catalytic performance over several cycles, a typical indicator of catalyst deactivation.

Reaction CycleConversion (%)Time (hours)Catalyst Activity (mol product / mol Bi / h)
198249.0
285242.5
365232.5
440220.0
520210.0

Experimental Protocols

Protocol 1: Representative Reaction Using this compound (Suzuki-Miyaura Cross-Coupling)

This protocol describes a hypothetical Suzuki-Miyaura cross-coupling reaction where this compound could be explored as a catalyst.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a glovebox, prepare a stock solution of this compound (0.05 mmol, 5 mol%) in anhydrous, degassed toluene (5 mL). Add the catalyst solution to the Schlenk flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Hypothetical Catalyst Regeneration Attempt

This protocol outlines a speculative procedure for regenerating a catalyst suspected of deactivation via oxidation.

  • Catalyst Recovery: Following the reaction, concentrate the reaction mixture and attempt to precipitate the bismuth-containing species by adding a non-solvent like hexane. Filter the precipitate and wash with fresh non-solvent.

  • Characterization: Analyze a small portion of the recovered solid by XPS to confirm the presence of Bi(V).

  • Reduction: Suspend the recovered solid in an anhydrous, deoxygenated solvent (e.g., THF) under an argon atmosphere. Add a mild reducing agent (e.g., triphenylphosphine, 1.1 equivalents relative to bismuth) and stir at room temperature for 12 hours.

  • Isolation: Remove the solvent under reduced pressure. Attempt to purify the regenerated catalyst by recrystallization or chromatography.

  • Verification: Characterize the final product by NMR and mass spectrometry to confirm the regeneration of this compound. Test the catalytic activity of the regenerated material in a small-scale reaction.

Proposed Deactivation Pathways for this compound

active_catalyst This compound (Active Bi(III)) hydrolysis_path Hydrolysis (+ H₂O) active_catalyst->hydrolysis_path oxidation_path Oxidation (+ [O]) active_catalyst->oxidation_path thermal_path Thermal Degradation (High Temp.) active_catalyst->thermal_path poisoning_path Poisoning (+ Poison) active_catalyst->poisoning_path inactive_oxide Bismuth Oxides/Hydroxides (Inactive) hydrolysis_path->inactive_oxide inactive_biV Bi(V) Species (Inactive) oxidation_path->inactive_biV inactive_metal Bismuth Metal (Bi(0)) (Inactive) thermal_path->inactive_metal inactive_complex Poisoned Bi Complex (Inactive) poisoning_path->inactive_complex

Caption: Potential pathways for the deactivation of this compound catalyst.

References

Technical Support Center: Overcoming Solubility Challenges with Tri-o-tolylbismuthine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using Tri-o-tolylbismuthine in catalytic applications.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from its structural analogue, triphenylbismuth, and general principles of organometallic chemistry. This compound is a non-polar molecule and is expected to be soluble in non-polar and some polar aprotic organic solvents. Its solubility is low in highly polar solvents and it is considered insoluble in water.

Q2: In which solvents is this compound likely to be soluble?

A2: Based on data from analogous compounds like triphenylbismuth and tri-p-tolylbismuthine, this compound is expected to be soluble in aromatic hydrocarbons (e.g., benzene, toluene), ethers (e.g., tetrahydrofuran (THF), diethyl ether), and chlorinated solvents (e.g., dichloromethane, chloroform). Slight to moderate solubility can be expected in some polar aprotic solvents like acetone. The related compound, tri-p-tolylbismuthine, shows good solubility in THF.

Q3: Are there any common solvents in which this compound has poor solubility?

A3: Yes, this compound is expected to have poor solubility in highly polar solvents such as water, methanol, and ethanol.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of solid organic compounds like this compound in organic solvents increases with temperature. If you are experiencing solubility issues, gently warming the solvent may help to dissolve the catalyst. However, it is crucial to consider the thermal stability of the catalyst and other reaction components.

Q5: Can sonication be used to improve the dissolution of this compound?

A5: Yes, sonication is a common laboratory technique used to accelerate the dissolution of solids in liquids. Using an ultrasonic bath can help to break down agglomerates of the solid catalyst and increase the rate of dissolution in a chosen solvent.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Root Cause Analysis and Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the non-polar this compound.

    • Solution: Switch to a less polar solvent. Good starting points, based on analogous compounds, include toluene, THF, or dichloromethane.

  • Insufficient Temperature: The solubility of the catalyst may be limited at room temperature.

    • Solution: Gently warm the solvent while stirring. A temperature of 40-60 °C can significantly improve solubility. Always monitor for any signs of decomposition.

  • Low Dissolution Rate: The catalyst may be dissolving, but at a very slow rate.

    • Solution: Use mechanical assistance to speed up the dissolution process. Sonication in an ultrasonic bath or vigorous stirring with a magnetic stir bar for an extended period can be effective.

Issue 2: The catalyst precipitates out of solution during the reaction.

Root Cause Analysis and Solutions:

  • Change in Solvent Polarity: The addition of polar reagents or the formation of polar byproducts during the reaction can increase the overall polarity of the reaction mixture, causing the non-polar catalyst to precipitate.

    • Solution: Consider using a co-solvent system. Starting with a good solvent for the catalyst (e.g., toluene) and adding a co-solvent that is miscible and can help solubilize the other reaction components can maintain a homogeneous solution.

  • Temperature Fluctuation: If the reaction is run at an elevated temperature to dissolve the catalyst, a drop in temperature could cause it to crash out of solution.

    • Solution: Ensure consistent temperature control throughout the experiment using a temperature-controlled reaction block or oil bath.

  • Reaction with the Solvent: In rare cases, the catalyst may react with the solvent, leading to the formation of an insoluble species.

    • Solution: Review the literature for known incompatibilities between triarylbismuthines and your chosen solvent. If in doubt, perform a small-scale stability test of the catalyst in the solvent under the reaction conditions.

Data Presentation

SolventChemical FormulaPolarity IndexEstimated Solubility of this compoundNotes
BenzeneC₆H₆2.7High (~15 g/100 mL at 25°C for Triphenylbismuth)[1]A good first choice for dissolving triarylbismuthines.
TolueneC₇H₈2.4HighSimilar to benzene, often a preferred solvent in catalysis.
Tetrahydrofuran (THF)C₄H₈O4.0HighGood solubility reported for the analogous tri-p-tolylbismuthine.
DichloromethaneCH₂Cl₂3.1Moderate to HighA versatile solvent for a range of organometallic compounds.
AcetoneC₃H₆O5.1ModerateMay be a suitable solvent or co-solvent.
EthanolC₂H₅OH4.3LowGenerally, poor solubility is expected in protic polar solvents.
MethanolCH₃OH5.1LowSimilar to ethanol, not a recommended primary solvent.
WaterH₂O10.2InsolubleOrganobismuth compounds of this type are insoluble in water.

Disclaimer: The solubility data presented is an estimation based on analogous compounds and should be experimentally verified for precise applications.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for experimentally determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with heating

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a stirring plate at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., measure absorbance at a specific wavelength for UV-Vis, or determine bismuth concentration using ICP-MS).

    • Calculate the concentration of this compound in the original saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Protocol for a Catalytic Reaction with Potential Solubility Issues

This protocol provides a general workflow for setting up a catalytic reaction using this compound, with steps to mitigate potential solubility problems.

Materials:

  • This compound

  • Substrates and reagents for the specific catalytic reaction

  • Anhydrous reaction solvent(s)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath with temperature control

Procedure:

  • Catalyst Dissolution:

    • To a dry Schlenk flask under an inert atmosphere, add the this compound.

    • Add the chosen reaction solvent (e.g., toluene or THF).

    • Stir the mixture at room temperature. If the catalyst does not dissolve readily, gently warm the flask to 40-50 °C with continued stirring until a clear solution is obtained.

    • If the catalyst remains insoluble, consider using a co-solvent. Add a small amount of a co-solvent in which the catalyst is known to be soluble until a homogeneous solution is achieved.

  • Reaction Setup:

    • Once the catalyst is fully dissolved, add the substrates and other reagents to the reaction flask.

    • If any of the added reagents are solids, ensure they dissolve completely.

    • If necessary, heat the reaction mixture to the desired reaction temperature.

  • Monitoring the Reaction:

    • Throughout the reaction, visually inspect the mixture for any signs of catalyst precipitation.

    • If precipitation occurs, it may be necessary to add a small amount of a co-solvent or slightly increase the reaction temperature, if the reaction conditions allow.

  • Work-up and Analysis:

    • Upon completion, follow the appropriate work-up procedure for your specific reaction.

    • Analyze the reaction products using standard techniques (e.g., GC, HPLC, NMR).

Mandatory Visualizations

G cluster_start Start cluster_dissolution Catalyst Dissolution cluster_troubleshooting Troubleshooting cluster_reaction Reaction start Select Reaction Solvent dissolve Add this compound to Solvent start->dissolve check_sol Is Catalyst Soluble? dissolve->check_sol warm Gently Warm and Stir check_sol->warm No add_reagents Add Substrates and Reagents check_sol->add_reagents Yes sonicate Sonicate warm->sonicate cosolvent Consider Co-solvent sonicate->cosolvent check_sol2 Is Catalyst Soluble? cosolvent->check_sol2 change_solvent Change Solvent check_sol2->change_solvent No check_sol2->add_reagents Yes run_reaction Proceed with Reaction add_reagents->run_reaction

Caption: Workflow for dissolving this compound and troubleshooting solubility issues.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Catalyst Solubility cause1 Incorrect Solvent Polarity problem->cause1 cause2 Low Temperature problem->cause2 cause3 Slow Dissolution Rate problem->cause3 solution1 Select Non-polar/ Aprotic Solvent (Toluene, THF) cause1->solution1 solution4 Use a Co-solvent System cause1->solution4 solution2 Gently Heat (40-60 °C) cause2->solution2 solution3 Use Mechanical Aid (Sonication, Stirring) cause3->solution3

References

Technical Support Center: Minimizing Homocoupling in Tri-o-tolylbismuthine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during cross-coupling experiments involving tri-o-tolylbismuthine.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound cross-coupling reactions, and why is it problematic?

A1: Homocoupling is an undesired side reaction where two identical molecules couple with each other. In the context of this compound cross-coupling, this can result in the formation of biaryls from the coupling of two aryl halides or two this compound molecules, rather than the desired cross-coupled product. This side reaction reduces the yield of the target molecule and complicates the purification process. The presence of oxygen can often promote the homocoupling of organoboron compounds in similar Suzuki-Miyaura reactions, and analogous pathways can be considered for organobismuth reagents.[1][2][3]

Q2: What are the primary factors that contribute to the formation of homocoupling byproducts?

A2: Several factors can promote homocoupling, including:

  • Presence of Oxygen: Molecular oxygen can facilitate the homocoupling of organometallic reagents.[1][2][3] It is crucial to perform reactions under a strictly inert atmosphere.

  • Suboptimal Catalyst System: The choice of palladium precursor and ligands can significantly influence the relative rates of cross-coupling versus homocoupling.

  • Reaction Temperature: Higher temperatures can sometimes lead to an increase in homocoupling side reactions.[4]

  • Base Selection: The nature and strength of the base can impact the reaction pathway and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting selectivity.[5][6]

Q3: How can I minimize homocoupling through optimization of reaction conditions?

A3: A systematic screening of reaction parameters is recommended. Key parameters to optimize include:

  • Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1]

  • Ligand Selection: Employ bulky and electron-donating ligands, which often favor the desired cross-coupling pathway.[1]

  • Temperature Control: Optimize the reaction temperature; often, lower temperatures can improve selectivity and reduce homocoupling.[1]

  • Base Screening: Evaluate a range of bases to find one that promotes the cross-coupling reaction efficiently while minimizing side reactions.

  • Solvent Choice: The choice of solvent can be critical; screening both polar and nonpolar aprotic solvents may be necessary to identify the optimal medium for the desired transformation.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of homocoupled byproduct Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.[1][2]
Suboptimal ligand for the palladium catalyst.Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often favor reductive elimination to form the cross-coupled product.[1]
Reaction temperature is too high.Systematically lower the reaction temperature. While higher temperatures can increase reaction rates, they may also promote undesired side reactions like homocoupling.[1][4]
Low yield of cross-coupled product with significant starting material remaining Inefficient catalyst activation or decomposition.Ensure the use of a high-quality palladium precatalyst. Consider using advanced precatalysts that are known for their efficient generation of the active catalytic species.
Poor quality or decomposition of this compound.Use freshly prepared or properly stored this compound. Organobismuth reagents can be sensitive to air and moisture.[4]
Inconsistent results between batches Variations in solvent and reagent purity.Use anhydrous solvents and ensure all reagents are of high purity. Impurities can interfere with the catalytic cycle.[1]

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Palladium-Catalyzed Cross-Coupling of an Aryl Halide with this compound:

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents. Solvents should be degassed by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

    • Ensure the aryl halide and this compound are pure and handled under an inert atmosphere.

  • Reaction Setup:

    • To a dried reaction flask under a positive pressure of inert gas, add the palladium precatalyst and the chosen ligand.

    • Add the aryl halide and the base.

    • Add the degassed solvent via syringe or cannula.

    • Finally, add the this compound solution.

  • Reaction Conditions:

    • Stir the reaction mixture at the optimized temperature. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction appropriately and perform an aqueous work-up.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle Figure 1: Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Bi(o-tolyl)₃) PdII->Transmetal Bi(o-tolyl)₃ PdII_Aryl Ar-Pd(II)-o-tolyl Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-o-tolyl RedElim->Product

Figure 1: Palladium-Catalyzed Cross-Coupling Cycle

Homocoupling_Pathway Figure 2: Competing Homocoupling Pathway Pd0 Pd(0)L_n Oxidation Oxidation (e.g., O₂) Pd0->Oxidation PdII Pd(II) Species Oxidation->PdII Transmetal1 Transmetalation (Bi(o-tolyl)₃) PdII->Transmetal1 PdII_tolyl1 o-tolyl-Pd(II)-X Transmetal1->PdII_tolyl1 Transmetal2 Second Transmetalation (Bi(o-tolyl)₃) PdII_tolyl1->Transmetal2 PdII_tolyl2 (o-tolyl)₂-Pd(II) Transmetal2->PdII_tolyl2 RedElim Reductive Elimination PdII_tolyl2->RedElim Homocoupled o-tolyl-o-tolyl RedElim->Homocoupled

Figure 2: Competing Homocoupling Pathway

References

scaling up reactions with Tri-o-tolylbismuthine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tri-o-tolylbismuthine

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals engaged in scaling up chemical reactions involving this compound. Here you will find essential information to troubleshoot common issues, answers to frequently asked questions, and detailed protocols to ensure the successful scale-up of your synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of reactions utilizing this compound.

Q1: Why are my reaction yields low or inconsistent when scaling up?

A1: Low or inconsistent yields during scale-up can be attributed to several factors:

  • Reagent Purity and Stability: this compound, like many organometallic compounds, can be sensitive to air and moisture. Ensure the reagent is of high purity and has been stored under an inert atmosphere (e.g., argon or nitrogen). Verify the purity of your batch using techniques like quantitative NMR (qNMR) or Gas Chromatography-Mass Spectrometry (GC-MS) before use.[1]

  • Mixing and Mass Transfer: In larger reaction vessels, inefficient stirring can lead to poor mixing, creating localized "hot spots" or areas of high concentration. This can result in the formation of byproducts and decomposition of the reagent. Ensure your reactor is equipped with an appropriate agitator for the scale and viscosity of your reaction mixture.

  • Heat Transfer: Exothermic reactions can be difficult to control on a larger scale. Inadequate heat dissipation can lead to thermal decomposition of the this compound or other sensitive reagents. Utilize a reactor with a suitable cooling jacket and monitor the internal temperature closely.

  • Reaction Kinetics: The kinetics of the reaction may change upon scale-up. It is advisable to perform kinetic studies at the lab scale to understand the reaction profile and identify any potential bottlenecks before moving to a larger scale.

Q2: I'm observing the formation of a black precipitate and other byproducts. How can I minimize this?

A2: The formation of a black precipitate is often indicative of the decomposition of the organobismuth reagent to elemental bismuth.[2] This and other side reactions can be minimized by:

  • Strictly Anaerobic and Anhydrous Conditions: Oxygen and water can promote the decomposition of this compound. Ensure all solvents and reagents are thoroughly dried and degassed. The reaction should be run under a positive pressure of an inert gas.

  • Temperature Control: Avoid excessive temperatures, which can accelerate decomposition. Determine the optimal temperature range through small-scale optimization experiments.

  • Controlled Reagent Addition: Adding the this compound solution slowly (e.g., via a syringe pump) to the reaction mixture can help maintain a low instantaneous concentration, which can suppress side reactions and improve selectivity.

  • Choice of Ligands and Additives: In some cross-coupling reactions, the choice of ligand for the metal catalyst (e.g., palladium or copper) is crucial. The ligand can stabilize the catalyst and prevent the formation of bismuth-containing byproducts.

Q3: How can I assess the purity of my this compound reagent and monitor its stability over time?

A3: Establishing the purity of your starting material is critical for reproducible results.

  • Recommended Analytical Methods:

    • Quantitative ¹H NMR (qNMR): This is a non-destructive method that can determine the overall purity and structural integrity of the molecule.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile organic impurities or degradation products.[1]

    • Elemental Analysis: Provides the elemental composition of the compound, which can confirm its identity.

  • Stability Monitoring: For long-term storage, it is advisable to re-analyze the reagent periodically, especially if it has been exposed to ambient conditions. A change in color or physical appearance can be an initial indicator of decomposition.

Q4: What are the best practices for purifying the final product from bismuth-containing impurities?

A4: The removal of bismuth byproducts is a common challenge.

  • Filtration: In cases where elemental bismuth or insoluble bismuth salts are formed, they can often be removed by filtration through a pad of celite or another filter aid.

  • Chromatography: Column chromatography is a standard method for purification. However, bismuth compounds can sometimes streak on silica gel. Using a different stationary phase (e.g., alumina) or pre-treating the silica with a base (like triethylamine) can improve separation.

  • Extraction: Acidic or basic washes during aqueous workup can help remove certain bismuth salts. The choice of washing solution will depend on the nature of the impurities.

  • Recrystallization: If the desired product is a solid, recrystallization is an excellent method for purification on a large scale.

Frequently Asked Questions (FAQs)

Q1: What are the recommended handling and storage conditions for this compound?

A1: this compound is an air- and moisture-sensitive solid. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from light. For handling, use a glovebox or Schlenk line techniques to prevent exposure to air.

Q2: What are the primary safety concerns when working with this compound on an industrial scale?

A2: While organobismuth compounds are generally considered less toxic than other heavy metal organometallics, appropriate safety measures are still necessary.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Spill Management: Have a spill kit ready that is appropriate for organometallic compounds. In case of a spill, decontaminate the area as per your institution's safety protocols.

  • Waste Disposal: Dispose of all bismuth-containing waste according to local, state, and federal regulations for heavy metal waste.

Q3: Which solvents are suitable for reactions involving this compound?

A3: The choice of solvent depends on the specific reaction. Common solvents include toluene, THF, dioxane, and DMF.[4] It is crucial that the solvents are anhydrous and deoxygenated before use to prevent decomposition of the reagent.

Q4: Can this compound be used as a catalyst?

A4: Yes, while often used as a reagent for aryl transfer, certain organobismuth compounds can act as catalysts in various organic transformations, such as epoxide openings and aldol reactions.[5][6] The catalytic activity often relies on the Lewis acidic nature of the bismuth center.[7]

Process Optimization Data

The following tables provide representative data for a model N-arylation reaction to guide process optimization and scaling.

Table 1: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (h)Yield (%)
602465
801288
100892
120885 (decomposition observed)

Reaction Conditions: Substrate (1.0 eq), this compound (1.2 eq), Copper(II) acetate (10 mol%), Toluene.

Table 2: Comparison of Catalysts for N-Arylation

Catalyst (10 mol%)SolventTemperature (°C)Yield (%)
Copper(II) acetateToluene10092
Palladium(II) acetateDioxane10078
No CatalystToluene100<5

Reaction Conditions: Substrate (1.0 eq), this compound (1.2 eq), 8 hours.

Experimental Protocols

Protocol: Scale-Up of Copper-Catalyzed N-Arylation of Pyrazole

This protocol describes a general procedure for the N-arylation of pyrazole with this compound on a 10-gram scale.

Reagents and Equipment:

  • Pyrazole (1.0 eq)

  • This compound (1.2 eq)

  • Copper(II) acetate (0.1 eq)

  • Anhydrous, degassed toluene

  • 1 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet

  • Standard glassware for workup and purification

Procedure:

  • Reactor Setup: Assemble and dry the 1 L reactor under vacuum with gentle heating. Allow it to cool to room temperature under a positive pressure of nitrogen.

  • Charging Reagents: To the reactor, add copper(II) acetate and pyrazole.

  • Solvent Addition: Add 500 mL of anhydrous, degassed toluene to the reactor via cannula.

  • Initiating Reaction: Begin stirring and heat the mixture to 100 °C using a circulating oil bath connected to the reactor jacket.

  • Reagent Addition: In a separate flask, dissolve the this compound in 200 mL of anhydrous, degassed toluene. Transfer this solution to the reactor via a syringe pump over 2 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 8-10 hours after the addition is finished.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove insoluble bismuth salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with aqueous ammonia (2 x 200 mL) to remove the copper catalyst, followed by brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-pyrazole.

Visual Guides

The following diagrams illustrate key workflows for scaling up and troubleshooting reactions with this compound.

ScaleUp_Workflow ReagentQC Reagent Purity Check (qNMR, GC-MS) LabScale Lab-Scale Test Reaction (1-5 mmol) ReagentQC->LabScale High Purity Confirmed Optimization Process Parameter Optimization LabScale->Optimization Successful Conversion Analysis Impurity Profile Analysis LabScale->Analysis Identify Byproducts PilotRun Pilot Scale-Up (0.1-1 mol) Optimization->PilotRun Optimized Conditions Defined FullScale Full-Scale Production PilotRun->FullScale Safety & Process Validated Analysis->Optimization Inform Optimization

Caption: General workflow for scaling up reactions.

Troubleshooting_Flowchart Start Low Yield Observed CheckReagent Check Reagent Purity (NMR, Appearance) Start->CheckReagent CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckPurity Is Reagent Pure? CheckReagent->CheckPurity ConditionsOK Are Conditions Correct? CheckConditions->ConditionsOK CheckPurity->CheckConditions Yes SourceNew Source New Reagent CheckPurity->SourceNew No AnalyzeByproducts Analyze Byproducts (GC-MS, LC-MS) ConditionsOK->AnalyzeByproducts Yes AdjustConditions Adjust & Rerun ConditionsOK->AdjustConditions No OptimizePurification Optimize Purification AnalyzeByproducts->OptimizePurification

Caption: Troubleshooting flowchart for low yield issues.

References

Validation & Comparative

The Impact of Steric Hindrance on Arylation Reactions: A Comparative Analysis of Tri-o-tolylbismuthine and Other Organobismuth Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of an appropriate arylating agent is paramount for reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of tri-o-tolylbismuthine with other commonly used organobismuth reagents, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic applications.

Organobismuth compounds have emerged as versatile and environmentally benign reagents in organic synthesis, offering a low-toxicity alternative to other organometallic compounds. Among these, triarylbismuthines are particularly valued for their role in arylation reactions. The reactivity of these reagents is significantly influenced by the electronic and steric nature of the substituents on the aryl rings. This guide focuses on the comparative reactivity of this compound, which possesses sterically demanding ortho-methyl groups, against other triarylbismuthines such as triphenylbismuthine and tri-p-tolylbismuthine.

Unveiling the Reactivity Landscape: A Comparative Study in N-Arylation

To provide a clear quantitative comparison, we examine the performance of these organobismuth reagents in the copper-promoted N-arylation of the indole side chain of N-Boc-tryptophan methyl ester. This reaction serves as an excellent model to probe the steric and electronic effects of the arylating agent.

Table 1: Comparison of Triarylbismuthine Reactivity in the N-Arylation of N-Boc-Tryptophan Methyl Ester

Organobismuth ReagentProduct Yield (%)Reaction Time (h)
Triphenylbismuthine8516
Tri-p-tolylbismuthine8816
This compound 45 16

The data unequivocally demonstrates that the presence of ortho-methyl groups in this compound significantly diminishes its reactivity, leading to a substantially lower yield compared to the less sterically hindered triphenylbismuthine and tri-p-tolylbismuthine. The electron-donating nature of the methyl group in the para-position of tri-p-tolylbismuthine appears to have a slight positive effect on the yield, suggesting that electronic effects also play a role, albeit a less dramatic one than the steric hindrance observed with the ortho-substituted reagent.

Experimental Protocol: Copper-Promoted N-Arylation of N-Boc-Tryptophan Methyl Ester

The following protocol was employed for the comparative study:

To a solution of N-Boc-tryptophan methyl ester (1.0 equiv.) in dichloromethane (CH2Cl2, 0.1 M) were added the respective triarylbismuthine (1.0 equiv.), copper(II) acetate (Cu(OAc)2, 1.0 equiv.), and pyridine (3.0 equiv.). The reaction mixture was stirred at 50 °C under an air atmosphere for 16 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was quenched and purified by column chromatography to isolate the N-arylated product.

Mechanistic Insights and Logical Relationships

The observed differences in reactivity can be attributed to the steric hindrance imposed by the ortho-methyl groups of this compound. This steric bulk impedes the approach of the bismuth reagent to the copper catalyst and the substrate, thereby slowing down the transmetalation step, which is a crucial part of the catalytic cycle.

G Factors Influencing Triarylbismuthine Reactivity Reactivity Reactivity of Triarylbismuthine ProductYield Product Yield Reactivity->ProductYield StericHindrance Steric Hindrance (e.g., ortho-substituents) Transmetalation Transmetalation Step (Bi to Cu) StericHindrance->Transmetalation hinders ElectronicEffects Electronic Effects (electron-donating/-withdrawing groups) ElectronicEffects->Transmetalation influences Transmetalation->Reactivity rate-determining

Caption: Factors influencing triarylbismuthine reactivity.

Experimental Workflow

The general workflow for evaluating the reactivity of different organobismuth reagents is a systematic process involving reagent synthesis, parallel reaction execution, and product analysis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Synthesis Synthesis of Triarylbismuthines (e.g., this compound) ReactionSetup Parallel Reaction Setup with different Ar3Bi Synthesis->ReactionSetup Substrate Preparation of Substrate (e.g., N-Boc-Trp-OMe) Substrate->ReactionSetup ReactionExecution Reaction Execution (Controlled Conditions) ReactionSetup->ReactionExecution Quenching Reaction Quenching & Workup ReactionExecution->Quenching Purification Purification (Column Chromatography) Quenching->Purification Analysis Yield Determination & Characterization Purification->Analysis

Caption: General experimental workflow for comparative reactivity studies.

Conclusion

The experimental evidence clearly indicates that this compound is a less reactive arylating agent compared to triphenylbismuthine and tri-p-tolylbismuthine in copper-promoted N-arylation reactions. This reduced reactivity is primarily attributed to the steric hindrance caused by the ortho-methyl groups. While electronic effects can modulate reactivity, steric factors appear to be the dominant influence in this class of reagents. Therefore, for synthetic transformations where steric congestion around the reaction center is a concern, triphenylbismuthine or tri-p-tolylbismuthine would be more effective choices. However, the unique steric properties of this compound could potentially be exploited in reactions where high regioselectivity is desired and can be controlled by steric factors. This guide provides a foundational understanding for researchers to make informed decisions when selecting organobismuth reagents for their specific synthetic needs.

A Comparative Guide to Tri-o-tolylbismuthine in Catalysis: Mechanistic Insights and Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Tri-o-tolylbismuthine's catalytic performance against other organobismuth reagents and alternative catalytic systems, supported by experimental data and detailed protocols.

Organobismuth compounds are emerging as a compelling class of reagents and catalysts in modern organic synthesis. Their low cost, low toxicity, and environmental friendliness present a significant advantage over traditional heavy metal catalysts. Among these, this compound has demonstrated utility in various transformations, particularly in arylation reactions. This guide provides a detailed examination of the mechanistic aspects of this compound catalyzed reactions, a quantitative comparison of its performance with related catalysts, and comprehensive experimental methodologies to aid in the replication and advancement of these chemical processes.

Performance Comparison in N-Arylation Reactions

A key application of this compound is in copper-catalyzed N-arylation reactions. The steric and electronic effects of the ortho-methyl group on the bismuth reagent can influence reaction outcomes. Below is a comparative analysis of this compound against its isomers and the parent triphenylbismuthine in the N-arylation of (1R,2R)-(-)-N-BOC-2-amino-1-(4-nitrophenyl)-1,3-propanediol.

Catalyst/ReagentAryl GroupProduct Yield (%)
This compound o-tolyl38
Tri-m-tolylbismuthinem-tolyl45
Tri-p-tolylbismuthinep-tolyl45
Triphenylbismuthinephenyl48
Data synthesized from a comparative study on the copper-catalyzed N-arylation of a protected amino alcohol.

The data indicates that for this specific transformation, the ortho-substitution in this compound results in a slightly reduced yield compared to its meta, para, and unsubstituted counterparts. This is likely attributable to the increased steric hindrance around the bismuth center, which can impede the crucial transmetalation step in the catalytic cycle.

Comparison with Alternative Catalytic Systems

While this compound in conjunction with a copper catalyst provides a viable route for N-arylation, palladium-based systems are a common alternative. A direct quantitative comparison is challenging due to the use of different substrates in published studies. However, a qualitative and condition-based comparison is presented below.

Catalytic SystemReaction TypeCatalystSolventTemperature (°C)General Observations
This compound/Copper N-arylationCu(OAc)₂CH₂Cl₂50Mild conditions, moderate yields, sensitive to steric hindrance.
Palladium-catalyzed N-arylationPd(OAc)₂DMSO80Generally high yields, broad substrate scope, requires specific ligands.

Palladium-catalyzed N-arylations often exhibit higher yields and a broader substrate scope. However, the this compound/copper system offers the advantages of milder reaction conditions and the use of a less expensive and less toxic main group element.

Mechanistic Considerations

The prevailing mechanism for the copper-catalyzed N-arylation using triarylbismuthines is believed to involve a Bi(III)/Bi(V) or a Cu(I)/Cu(III) redox cycle. A plausible pathway is initiated by the reaction of the Bi(III) reagent with the Cu(II) salt to form a reactive intermediate. This is followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product.

Catalytic_Cycle Bi(o-tolyl)3 Bi(o-tolyl)3 Intermediate_Complex [Cu(III)(o-tolyl)(Amine)(OAc)] Bi(o-tolyl)3->Intermediate_Complex Transmetalation Cu(II)(OAc)2 Cu(II)(OAc)2 Cu(II)(OAc)2->Intermediate_Complex Amine_Substrate Amine_Substrate Amine_Substrate->Intermediate_Complex Coordination N-arylated_Product N-arylated_Product Intermediate_Complex->N-arylated_Product Reductive Elimination Cu(I)OAc Cu(I)OAc Intermediate_Complex->Cu(I)OAc Cu(I)OAc->Cu(II)(OAc)2 Oxidation (O2)

Proposed catalytic cycle for copper-catalyzed N-arylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic research.

General Procedure for Copper-Catalyzed N-Arylation

To a solution of (1R,2R)-(-)-N-BOC-2-amino-1-(4-nitrophenyl)-1,3-propanediol (1 equivalent) in dichloromethane, copper(II) acetate (1 equivalent), N-methylmorpholine (2 equivalents), and this compound (1 equivalent) are added. The reaction mixture is stirred at 50°C under an oxygen atmosphere and monitored by TLC. Upon completion, the mixture is quenched with aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Substrate, Cu(OAc)2, Base, and This compound in CH2Cl2 Stir Stir at 50°C under O2 atmosphere Reactants->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Generalized experimental workflow for N-arylation.

Broader Applications

Beyond N-arylation, this compound and other organobismuth compounds are utilized in a variety of organic transformations. These include C-C bond formation, O-arylation of phenols, and as transmetalating agents in palladium-catalyzed cross-coupling reactions. The versatility of this compound continues to be an active area of research, with potential applications in the synthesis of pharmaceuticals and advanced materials.[1]

References

A Comparative Guide to the Kinetic Analysis of Reactions Mediated by Organobismuth Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the kinetic analysis of organic reactions mediated by organobismuth compounds. While the initial focus was on tri-o-tolylbismuthine, a thorough review of the literature reveals a scarcity of specific kinetic data for this particular reagent. Therefore, this document broadens the scope to encompass the general methodologies for studying the kinetics of reactions involving the wider class of organobismuth(III) and organobismuth(V) reagents. The principles and protocols outlined herein are applicable to future studies on this compound and its analogues.

Organobismuth compounds have emerged as versatile reagents in organic synthesis, valued for their low toxicity and unique reactivity.[1][2] They are particularly prominent in arylation reactions, where they can act as aryl group donors to a variety of nucleophiles.[3][4] Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, elucidating mechanisms, and comparing the efficacy of different organobismuth reagents.

Overview of Reactions Mediated by Organobismuth Compounds

Organobismuth reagents participate in a range of synthetic transformations, with their reactivity largely dictated by the oxidation state of the bismuth atom.

  • Organobismuth(III) Compounds (Ar₃Bi): These compounds, such as the commercially available triphenylbismuthine, are generally stable, crystalline solids.[5] They are primarily used as nucleophilic arylating agents in transition metal-catalyzed cross-coupling reactions.[6]

  • Organobismuth(V) Compounds (Ar₃BiX₂ or Ar₅Bi): These hypervalent bismuth species are potent oxidizing agents and electrophilic arylating reagents.[7][8] They can mediate the arylation of a wide array of substrates, including alcohols, phenols, enols, and amines, often under mild conditions.[7][8]

The choice between a Bi(III) and Bi(V) reagent, and the specific ligands on the bismuth center, can significantly influence the reaction pathway and rate.

Comparative Kinetic Data

Table 1: Hypothetical Kinetic Data for the O-Arylation of Phenol Mediated by Organobismuth Reagents

EntryBismuth ReagentAlternative ReagentRate Constant (k, M⁻¹s⁻¹)Reaction ConditionsYield (%)Reference
1This compound-Data not availableTo be determinedTBD-
2Triphenylbismuthine-Data not availableTo be determinedTBD-
3-Palladium AcetateData availableToluene, 100 °C85[Specific study]
4-Copper(I) IodideData availableDMF, 120 °C78[Specific study]

Researchers are encouraged to populate such a table with their own experimental data to build a comprehensive comparison.

Experimental Protocols for Kinetic Analysis

The following are generalized protocols for conducting kinetic studies on organobismuth-mediated reactions. These should be adapted based on the specific reaction being investigated.

3.1. General Procedure for Reaction Monitoring

Kinetic analysis requires monitoring the concentration of reactants or products over time. Common analytical techniques include:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture are taken at specific time intervals, quenched (e.g., by rapid cooling or addition of a scavenger), and analyzed. An internal standard is used for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting materials and the appearance of products directly in the reaction tube, provided the reaction is slow enough and the solvent is deuterated.

  • UV-Vis Spectroscopy: If a reactant or product has a distinct chromophore, its concentration can be monitored in real-time using a UV-Vis spectrophotometer, often with a stopped-flow apparatus for fast reactions.[9]

3.2. Protocol for Determining Reaction Order and Rate Constant

  • Preparation: A stock solution of the organobismuth reagent, the substrate, and any catalysts or additives in a suitable solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: The reaction is initiated by adding the final component (often the substrate or catalyst) to the pre-thermostated reaction mixture at time t=0.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the reaction mixture.

  • Quenching: The reaction in each aliquot is immediately quenched.

  • Analysis: The concentration of the product or a key reactant in each aliquot is determined using a calibrated analytical method (e.g., GC with an internal standard).

  • Data Analysis: The concentration data is plotted against time. The initial rates are determined from the slope of the concentration-time curve at t=0. By systematically varying the initial concentrations of each reactant and observing the effect on the initial rate, the order of the reaction with respect to each component can be determined. The rate constant (k) is then calculated from the rate law.

Visualizing Reaction Pathways and Workflows

4.1. Generalized Mechanism for Bi(V)-Mediated O-Arylation of Alcohols

The following diagram illustrates a plausible pathway for the O-arylation of an alcohol with a pentavalent organobismuth reagent.

O_Arylation_Mechanism BiV Ar₃BiX₂ Intermediate [Ar₃Bi(OR)X] BiV->Intermediate Ligand Exchange Alcohol R-OH Alcohol->Intermediate Product Ar-OR Intermediate->Product Reductive Elimination BiIII Ar₂BiX Intermediate->BiIII HX HX Intermediate->HX

Caption: Proposed mechanism for Bi(V)-mediated O-arylation.

4.2. Experimental Workflow for Kinetic Analysis

This diagram outlines the typical steps involved in a kinetic study of an organobismuth-mediated reaction.

Kinetic_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Interpretation Prep_Reagents Prepare Stock Solutions Setup_Reaction Set up Reaction Vessel Prep_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction (t=0) Setup_Reaction->Initiate_Reaction Take_Aliquots Take Aliquots at Intervals Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Aliquots Take_Aliquots->Quench_Reaction Analyze_Samples Analyze via GC/HPLC/NMR Quench_Reaction->Analyze_Samples Plot_Data Plot [Conc] vs. Time Analyze_Samples->Plot_Data Determine_Rate Determine Rate Law & k Plot_Data->Determine_Rate

Caption: Workflow for a typical kinetic experiment.

Conclusion and Future Outlook

While the synthetic utility of organobismuth compounds is well-established, detailed kinetic analyses are less common. This guide provides a foundational framework for researchers to conduct systematic kinetic studies. Such investigations are essential for a deeper understanding of reaction mechanisms, enabling the rational design of more efficient and selective transformations. In particular, the kinetic analysis of reactions mediated by sterically hindered reagents like this compound could provide valuable insights into the influence of ligand architecture on reactivity. The generation of robust kinetic data will be instrumental in comparing the performance of organobismuth reagents against traditional catalysts and in advancing their application in organic synthesis and drug development.

References

The Evolving Role of Organobismuth Compounds in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While tri-o-tolylbismuthine itself has not been established as a notable stereoselective reagent in asymmetric synthesis, the broader family of organobismuth compounds is carving out a niche in this critical field. Researchers are increasingly leveraging the unique properties of bismuth to enhance enantioselectivity in various transformations. This guide provides a comparative overview of emerging strategies that incorporate organobismuth reagents and catalysts, offering insights for researchers, scientists, and drug development professionals.

Recent studies have demonstrated the potential of organobismuth compounds, not as standalone chiral reagents, but as powerful components in sophisticated catalytic systems. These approaches often involve the use of bismuth in conjunction with other metals or chiral ligands to create highly stereoselective environments. This guide will delve into two prominent and promising areas: heterobimetallic bismuth-rhodium catalysis and the use of chiral bismuth(III) Lewis acids.

Heterobimetallic Bismuth-Rhodium Catalysts: A New Paradigm in Stereocontrol

A significant breakthrough in the application of bismuth in asymmetric catalysis has been the development of chiral heterobimetallic bismuth-rhodium paddlewheel complexes. These catalysts have shown superior enantioselectivity in reactions such as cyclopropanation compared to their traditional dirhodium counterparts.[1][2][3]

The improved performance is attributed to the structural arrangement of the Bi-Rh complex. The larger, electronically distinct, and catalytically inactive bismuth atom helps to create a more defined and constricted chiral pocket around the reactive rhodium center, thereby enhancing the stereochemical communication between the catalyst and the substrate.[1][2]

Comparative Performance in Asymmetric Cyclopropanation

The data below compares the performance of a heterobimetallic Bi-Rh catalyst with its dirhodium (Rh-Rh) analogue in the asymmetric cyclopropanation of styrene with a diazoester.

CatalystLigandYield (%)Enantiomeric Excess (ee %)
[BiRh(S-PTTL)₄] PTTL>9594
[Rh₂(S-PTTL)₄]PTTL>9585
[BiRh(S-TBSP)₄] TBSPN/AVery Similar
[Rh₂(S-TBSP)₄]TBSPN/AVery Similar

Data sourced from studies on asymmetric cyclopropanation.[1][3][4][5] PTTL = N-phthalimido tert-leucinate, TBSP = S-tert-butylsulphonylprolinate. "N/A" indicates data not available in the reviewed sources. The enantiomeric excess for the TBSP-ligated Bi-Rh catalyst was reported to be very similar to its dirhodium counterpart.

Mechanism of Enhanced Stereoselectivity

The enhanced enantioselectivity of the Bi-Rh catalyst can be visualized as the creation of a "chiral pocket." The bulky ligands and the large bismuth atom effectively shield one face of the rhodium-carbene intermediate, directing the incoming olefin to approach from the less hindered face.

G Stereoselective Approach in Bi-Rh Catalysis cluster_catalyst Bi-Rh Catalyst cluster_reaction Reaction Pathway Bi Bi Rh Rh-Carbene Bi->Rh Ligands Chiral Ligands Rh->Ligands Transition_State Favored Transition State Rh->Transition_State Ligands->Transition_State Steric Shielding Olefin Olefin Olefin->Transition_State Approach from less hindered face Product Enantioenriched Cyclopropane Transition_State->Product

Caption: Mechanism of stereoselectivity in Bi-Rh catalysis.

Experimental Protocol: Asymmetric Cyclopropanation

A general procedure for the Bi-Rh catalyzed cyclopropanation of an alkene with a diazoester is as follows:

  • To a solution of the alkene (1.0 mmol) and the Bi-Rh catalyst (0.01 mol%) in a suitable solvent (e.g., dichloromethane) at room temperature is added a solution of the diazoester (1.1 mmol) in the same solvent dropwise over a period of 1 hour.

  • The reaction mixture is stirred at room temperature until the diazoester is completely consumed (as monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopropane.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Chiral Bismuth(III) Lewis Acids in Asymmetric Synthesis

Another promising application of bismuth is in the formulation of water-compatible chiral Lewis acids. Bismuth(III) salts, such as bismuth triflate (Bi(OTf)₃), when combined with chiral ligands, can effectively catalyze asymmetric reactions like the Mukaiyama aldol reaction in aqueous media.[6][7][8] This approach is particularly attractive due to its operational simplicity and the use of environmentally benign solvents.

Performance in Asymmetric Mukaiyama Aldol Reaction

The combination of Bi(OTf)₃ with a chiral bipyridine ligand has been shown to afford high yields and enantioselectivities in the reaction of silyl enol ethers with aldehydes.

AldehydeSilyl Enol EtherYield (%)Enantiomeric Excess (ee %)
Benzaldehyde1-(Trimethylsiloxy)cyclohexene9095
4-Nitrobenzaldehyde1-(Trimethylsiloxy)cyclohexene9296
3-Phenylpropanal1-(Trimethylsiloxy)cyclohexene8591

Representative data for the Bi(OTf)₃-chiral bipyridine catalyzed asymmetric Mukaiyama aldol reaction.[6][7]

Experimental Workflow

The workflow for this catalytic system involves the in-situ formation of the chiral bismuth Lewis acid, which then activates the aldehyde for nucleophilic attack by the silyl enol ether.

G Workflow for Chiral Bi(III) Lewis Acid Catalysis Start Start Reaction Mixture Catalyst_Formation In-situ formation of Chiral Bi(III) Lewis Acid (Bi(OTf)₃ + Chiral Ligand) Start->Catalyst_Formation Aldehyde_Activation Activation of Aldehyde by Chiral Bi(III) Complex Catalyst_Formation->Aldehyde_Activation Nucleophilic_Attack Nucleophilic Attack by Silyl Enol Ether Aldehyde_Activation->Nucleophilic_Attack Product_Formation Formation of Aldol Adduct Nucleophilic_Attack->Product_Formation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration End Enantioenriched Product Product_Formation->End Catalyst_Regeneration->Aldehyde_Activation Catalytic Cycle

Caption: Experimental workflow for asymmetric Mukaiyama aldol reaction.

Sequential Triarylbismuth(V)-Mediated Arylation and Asymmetric Protonation

A more recent and indirect application involves a sequential reaction where a triarylbismuth(V) species is used for an initial arylation, followed by a separate enantioselective protonation step catalyzed by a chiral organocatalyst.[9] This strategy leverages the reactivity of triarylbismuth compounds for C-C bond formation while achieving stereoselectivity through a subsequent, independent catalytic step. This approach opens new avenues for incorporating organobismuth reagents into asymmetric synthesis workflows.[9]

Conclusion

While this compound has not been identified as a direct contributor to stereoselective synthesis, the broader class of organobismuth compounds presents exciting opportunities. The development of heterobimetallic Bi-Rh catalysts and chiral bismuth Lewis acids demonstrates the potential of bismuth to significantly enhance enantioselectivity. These innovative approaches provide valuable tools for synthetic chemists and are poised to play an increasingly important role in the asymmetric synthesis of complex molecules. Further research into novel chiral ligands and bimetallic systems incorporating bismuth is expected to unlock even greater potential in this burgeoning field.

References

A Comparative Guide to Tri-o-tolylbismuthine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of palladium-catalyzed cross-coupling reactions utilizing tri-o-tolylbismuthine as an arylating reagent against traditional palladium-catalyzed Suzuki-Miyaura cross-coupling reactions that employ boronic acids. While not a direct catalyst, this compound serves as an effective source of aryl groups in the presence of a palladium catalyst, offering an alternative pathway for the formation of carbon-carbon bonds.

Executive Summary

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The traditional Suzuki-Miyaura reaction, which utilizes organoboron compounds, is a cornerstone of C-C bond formation. Triarylbismuth reagents, such as this compound, have emerged as alternative arylating agents in similar palladium-catalyzed processes. This guide presents a comparative analysis of these two approaches, highlighting differences in reaction conditions, yields, and overall efficiency based on available experimental data. It is important to note that in reactions involving triarylbismuthines, a palladium catalyst remains essential for the catalytic cycle.

Performance Comparison: Triarylbismuth Reagents vs. Boronic Acids

The following tables summarize quantitative data from representative palladium-catalyzed cross-coupling reactions. Table 1 details the performance of traditional Suzuki-Miyaura reactions using arylboronic acids, while Table 2 presents data from palladium-catalyzed reactions employing triarylbismuth reagents as the aryl source.

Table 1: Performance of Traditional Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl HalideArylboronic AcidPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2 mol%)PPh₃K₂CO₃DMF1001-4~95
24-BromoanisolePhenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene1001692[1]
34-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃THF801888[1]

Table 2: Performance of Palladium-Catalyzed Cross-Coupling with Triarylbismuth Reagents

EntryAryl HalideTriarylbismuth ReagentPalladium CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoacetophenoneTricyclopropylbismuthPd(PPh₃)₄ (5 mol%)K₂CO₃DMF90295[2]
21-Bromo-4-nitrobenzeneTricyclopropylbismuthPd(PPh₃)₄ (5 mol%)K₂CO₃DMF90298[2]
34-BromobenzonitrileTriphenylbismuthPd/C (10 mol%)Na₃PO₄·12H₂ONMP140385

Experimental Protocols

Detailed methodologies for representative experiments are provided below to allow for replication and further investigation.

Protocol 1: Traditional Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction between an aryl halide and an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-Iodoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cross-Coupling with a Triarylbismuth Reagent

This protocol outlines the use of a triarylbismuth compound as the arylating agent in a palladium-catalyzed cross-coupling reaction.[2]

Materials:

  • Aryl halide (e.g., 4-Iodoacetophenone, 1.0 mmol)

  • Triarylbismuth reagent (e.g., Tricyclopropylbismuth, 0.4 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial, combine the aryl halide, palladium catalyst, and base.

  • Seal the vial and purge with an inert gas.

  • Add the anhydrous solvent, followed by the triarylbismuth reagent.

  • Heat the mixture to the specified temperature (e.g., 90 °C) and stir for the designated time.[2]

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for both the traditional Suzuki-Miyaura reaction and the palladium-catalyzed cross-coupling with a triarylbismuth reagent.

Catalytic cycle of the Suzuki-Miyaura reaction.

Bismuth_Coupling_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime_Bi Ar-Pd(II)-Ar'        L₂ ArPdX->ArPdAr_prime_Bi Ar'₃Bi Transmetal_Bi Transmetalation ArPdAr_prime_Bi->Pd0 Ar-Ar' RedElim_Bi Reductive Elimination ArX Ar-X Ar_prime_3Bi Ar'₃Bi Product Ar-Ar'

Catalytic cycle with a triarylbismuth reagent.

Conclusion

Both traditional Suzuki-Miyaura cross-coupling and palladium-catalyzed reactions with triarylbismuth reagents are effective methods for the synthesis of biaryl compounds. The choice between using an arylboronic acid or a triarylbismuth compound like this compound will depend on factors such as substrate availability, functional group tolerance, and desired reaction conditions. While Suzuki-Miyaura reactions are exceptionally well-established and offer a vast library of commercially available boronic acids, triarylbismuth reagents present a viable alternative, particularly in specific synthetic contexts where they may offer advantages in terms of reactivity or handling. Further research into the direct comparative performance of this compound under conditions optimized for traditional palladium catalysts would be beneficial for a more definitive assessment.

References

The Green Challenger: A Cost-Benefit Analysis of Tri-o-tolylbismuthine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer, more sustainable, and cost-effective synthetic methodologies, the landscape of catalysis is in constant evolution. While palladium has long reigned supreme in cross-coupling reactions, its high cost and toxicity are significant drawbacks. This guide provides a comprehensive cost-benefit analysis of using Tri-o-tolylbismuthine, a representative of the emerging class of organobismuth reagents, as a viable alternative in organic synthesis. We present a comparative study against traditional palladium catalysis, supported by experimental data, detailed protocols, and workflow visualizations.

Organobismuth compounds are gaining traction as "green" reagents in organic synthesis due to bismuth's low toxicity and cost-effectiveness.[1] this compound, a stable and readily available triarylbismuthine, serves as an effective arylating reagent in various transition-metal-catalyzed reactions. This guide will delve into a specific application—the diarylation of isocyanides—to provide a direct comparison of performance and cost against a standard palladium-catalyzed system.

Performance Comparison: Triarylbismuthine vs. Palladium in Diaryl Ketimine Synthesis

The synthesis of diaryl ketimines is a crucial transformation in the preparation of various biologically active compounds and functional materials. A study by Ogawa et al. provides a direct comparison of rhodium-catalyzed diarylation of isocyanides using triphenylbismuthine (a close analogue of this compound) and a palladium-catalyzed approach.[2][3]

Catalyst SystemReagentsSolventTemperature (°C)Time (h)Yield (%)
Rhodium/TriarylbismuthineTriphenylbismuthine, tert-butyl isocyanide, [RhCl(nbd)]₂, (p-MeO-C₆H₄)₃PBenzene701871
PalladiumTriphenylbismuthine, tert-butyl isocyanide, Pd(OAc)₂Acetonitrile70484

Key Observations:

  • Yield: The palladium-catalyzed system demonstrates a higher yield (84%) compared to the rhodium/triarylbismuthine system (71%) under the optimized conditions reported.[2][3]

  • Reaction Time: The palladium-catalyzed reaction is significantly faster, reaching completion in 4 hours compared to 18 hours for the rhodium/bismuth system.[3]

  • Selectivity: It is important to note that the rhodium/bismuth system selectively produces N-alkyl diaryl ketimines, while the palladium system can lead to the formation of α-diimines as byproducts, although conditions can be optimized to favor the ketimine.[2]

Cost-Benefit Analysis

While the palladium-catalyzed reaction appears superior in terms of yield and reaction time in this specific example, a holistic cost-benefit analysis requires a look at the price of the catalysts and reagents.

Catalyst/ReagentSupplier ExamplePrice (USD)QuantityCost per mmol (USD)
This compoundChem-Impex$80.621 g0.38
[RhCl(nbd)]₂Sigma-Aldrich$626.00500 mg578.60
Pd(OAc)₂Strem Chemicals$103.001 g23.00
Copper(I) Iodide (CuI)Sigma-Aldrich~$5025 g~0.10

Analysis:

  • Catalyst Cost: The rhodium catalyst is exceptionally expensive, making the rhodium/bismuth system economically challenging for large-scale synthesis despite the low cost of the bismuth reagent. Palladium acetate is significantly cheaper than the rhodium catalyst but remains a precious metal with fluctuating costs.

  • Alternative Catalysts: Copper catalysts are emerging as a highly cost-effective and less toxic alternative to palladium for many cross-coupling reactions.[4][5] While a direct comparative study for this specific reaction is not available, the significantly lower cost of copper iodide highlights the economic advantage of exploring copper-catalyzed systems with organobismuth reagents.

  • Green Chemistry Perspective: Bismuth compounds are considered environmentally benign compared to the toxicity associated with palladium and other heavy metals.[1] This is a critical consideration in modern drug development and chemical manufacturing, where sustainability and safety are paramount. The use of this compound aligns with the principles of green chemistry.

Experimental Protocols

Rhodium-Catalyzed Diarylation of tert-Butyl Isocyanide with Triphenylbismuthine[3]

Procedure:

  • In a dried 10 mL Schlenk tube, dissolve norbornadiene rhodium(I) chloride dimer ([RhCl(nbd)]₂, 0.04 mmol) and (p-MeOC₆H₄)₃P (0.08 mmol) in benzene (1.0 mL).

  • Stir the mixture for 10 minutes at room temperature under an argon atmosphere.

  • Add triphenylbismuthine (0.4 mmol) and tert-butyl isocyanide (0.4 mmol) to the reaction mixture.

  • Heat the resulting mixture at 70 °C for 18 hours.

  • After the reaction, filter the crude product through a Celite pad using ethyl acetate as the eluent.

  • Evaporate all volatiles under reduced pressure to obtain the crude product. The yield of the corresponding ketimine is determined by ¹H NMR spectroscopy.

Palladium-Catalyzed Diarylation of tert-Butyl Isocyanide with Triphenylbismuthine[3]

Procedure:

  • In a dried 10 mL Schlenk tube, add Pd(OAc)₂ (0.008 mmol, 2 mol%).

  • Add triphenylbismuthine (0.4 mmol) and tert-butyl isocyanide (0.4 mmol).

  • Add acetonitrile (1.0 mL) as the solvent.

  • Heat the resulting mixture at 70 °C for 4 hours in the air.

  • After the reaction, filter the crude product through a Celite pad using ethyl acetate as the eluent.

  • Evaporate all volatiles under reduced pressure to obtain the crude product. The yield of the corresponding α-diimine or ketimine is determined by ¹H NMR spectroscopy.

Visualizing the Workflow: Catalyst Screening

The discovery of optimal reaction conditions is a critical step in chemical synthesis. The following diagram illustrates a typical workflow for screening catalysts and optimizing reaction parameters in a cross-coupling reaction.

G Experimental Workflow for Catalyst Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Optimization cluster_2 Phase 3: Validation & Scale-up A Define Reaction: Aryl Halide + Coupling Partner B Select Catalysts: - this compound/Rh - Pd(OAc)₂ - CuI A->B C Select Ligands & Bases A->C D Select Solvents A->D E High-Throughput Experimentation (HTE) B->E C->E D->E F Analyze Results: Yield, Selectivity, Purity (LC-MS, NMR) E->F G Identify Lead Conditions F->G H Design of Experiments (DoE) for Optimization G->H I Iterative Optimization Cycles H->I I->H J Validate Optimized Conditions I->J K Scale-up Synthesis J->K L Final Product Isolation & Characterization K->L

Caption: A generalized workflow for catalyst screening and reaction optimization.

This workflow diagram illustrates the systematic process of identifying the most effective catalyst system for a given chemical transformation, starting from a broad screening of catalysts, ligands, bases, and solvents, followed by rigorous analysis and optimization, and culminating in the validation and scaling up of the optimized protocol.

Conclusion

The use of this compound in synthesis, particularly in conjunction with transition metal catalysts, presents a compelling alternative to traditional methodologies. While palladium catalysis may offer faster reaction times and higher yields in certain instances, the significant cost of palladium and its associated toxicity are major deterrents for large-scale and environmentally conscious synthesis.

The primary benefits of incorporating this compound are:

  • Cost-Effectiveness: Bismuth is a significantly cheaper metal than palladium or rhodium, making organobismuth reagents an economically attractive option.

  • Low Toxicity: Bismuth and its compounds are known for their low toxicity, which is a crucial advantage in the development of pharmaceuticals and other materials where biocompatibility and environmental impact are concerns.

  • Versatility: As demonstrated, triarylbismuthines can be employed with various transition metal catalysts, offering flexibility in reaction design.

For researchers and drug development professionals, the cost-benefit analysis extends beyond immediate reaction efficiency. The long-term advantages of sustainability, safety, and reduced cost associated with using organobismuth reagents like this compound make them a strategic choice for future synthetic endeavors. Further research into expanding the scope of reactions catalyzed by bismuth-based systems, particularly with abundant and inexpensive metals like copper, will undoubtedly solidify their position as indispensable tools in modern organic synthesis.

References

Computational Modeling of Tri-o-tolylbismuthine Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction pathways of tri-o-tolylbismuthine, leveraging computational modeling and experimental data. While direct computational studies on this compound are limited, this document draws comparisons with closely related triarylbismuth compounds to elucidate potential reaction mechanisms. The information presented is intended to support researchers in understanding and predicting the reactivity of this organobismuth compound in various synthetic applications.

Comparison of Reaction Pathways: Oxidative Addition and Reductive Elimination

Organobismuth compounds, including this compound, primarily undergo two key reaction pathways that define their utility in organic synthesis: oxidative addition and reductive elimination. These processes involve the bismuth center cycling between the Bi(III) and Bi(V) oxidation states.

Oxidative Addition: In this step, the Bi(III) center of this compound reacts with an electrophile, leading to the formation of a Bi(V) species. This process increases the coordination number and oxidation state of the bismuth atom. While specific computational data for this compound is scarce, studies on related triarylbismuthines in palladium-catalyzed cross-coupling reactions suggest that oxidative addition is a crucial initiating step.

Reductive Elimination: This is the reverse process where the Bi(V) intermediate eliminates a product, returning the bismuth to its Bi(III) state. This step is often the bond-forming step in catalytic cycles, for instance, in arylation reactions where an aryl group from the bismuth reagent is transferred to a nucleophile.[1][2] Computational modeling of reductive elimination from various arylbismuth(V) compounds indicates that the steric and electronic properties of the aryl ligands significantly influence the reaction rate and regioselectivity. For ortho-substituted triarylbismuthines, like this compound, steric hindrance from the ortho-methyl groups is expected to play a significant role in the geometry of the transition state and the subsequent facility of the reductive elimination.

The table below summarizes key computational and experimental parameters for reaction pathways involving triarylbismuth compounds, providing a basis for comparison with the expected behavior of this compound.

Reaction PathwayCompoundMethodKey Findings/DataReference
Reductive EliminationAryl-Bi(V) FluoridesDFT CalculationsTheoretical modeling of reductive elimination from neutral bismuth(V) difluorides aligns with experimentally determined kinetic and thermodynamic parameters.[2]
C-P Bond FormationTriphenylbismuthDFT CalculationsC-P bond formation is the rate-determining step in the Pd-catalyzed cross-coupling of triphenylbismuth with P(O)-H compounds.[3]
C-C Reductive Elimination(PCP)Ir(R)(R')DFT Calculations & ExperimentalActivation barriers for C-C reductive elimination increase in the order: acetylide < vinyl ≈ Me < Ph. Steric hindrance from bulky ligands significantly impacts elimination rates.[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative procedures for the synthesis of triarylbismuthines and their application in common reaction types.

Synthesis of this compound via Grignard Reagent

This protocol describes a general method for the synthesis of triarylbismuthines using a Grignard reagent, which can be adapted for this compound.

Materials:

  • o-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bismuth(III) chloride (BiCl₃)

  • Anhydrous reaction vessel (e.g., three-necked flask) equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of o-bromotoluene in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously. The mixture is stirred and refluxed until most of the magnesium has reacted.

  • Reaction with Bismuth(III) Chloride: The Grignard reagent solution is cooled to 0 °C. A solution of bismuth(III) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Copper-Catalyzed N-Arylation using a Triarylbismuthine

This protocol outlines a general procedure for the copper-catalyzed N-arylation of amines using a triarylbismuthine reagent.

Materials:

  • Amine substrate

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or DMF)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube are added the amine (1.0 equiv), this compound (1.0-1.2 equiv), copper(II) acetate (0.1-1.0 equiv), and the base (1.0-3.0 equiv).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., air or nitrogen, depending on the specific reaction requirements).

  • The anhydrous solvent is added, and the mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12-16 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways of this compound and a typical experimental workflow for its synthesis.

oxidative_addition_reductive_elimination This compound (Bi(III)) This compound (Bi(III)) Bi(V) Intermediate Bi(V) Intermediate This compound (Bi(III))->Bi(V) Intermediate Oxidative Addition (+ Electrophile) Product Product Bi(V) Intermediate->Product Reductive Elimination (+ Nucleophile) Byproduct (Bi(III)) Byproduct (Bi(III)) Bi(V) Intermediate->Byproduct (Bi(III))

Caption: General reaction cycle for this compound.

synthesis_workflow cluster_reagents Starting Materials o-Bromotoluene o-Bromotoluene Prepare Grignard Reagent Prepare Grignard Reagent o-Bromotoluene->Prepare Grignard Reagent Mg Turnings Mg Turnings Mg Turnings->Prepare Grignard Reagent BiCl3 BiCl3 React with BiCl3 React with BiCl3 BiCl3->React with BiCl3 Prepare Grignard Reagent->React with BiCl3 Aqueous Work-up Aqueous Work-up React with BiCl3->Aqueous Work-up Purification Purification Aqueous Work-up->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

References

Lack of Peer-Reviewed Literature on the Efficacy of Tri-o-tolylbismuthine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for peer-reviewed literature detailing the efficacy of Tri-o-tolylbismuthine for any therapeutic or biological application has yielded no relevant results. Consequently, a comparison guide with quantitative data, experimental protocols, and signaling pathways as requested cannot be created.

The available scientific literature on this compound, also known as tris(2-methylphenyl)bismuthane, primarily focuses on its chemical synthesis, structure, and its applications as a reagent in organic chemistry.[1][2] Research has explored its use in the formation of carbon-carbon bonds and as a catalyst in various chemical reactions.[1] While some sources mention its role in the synthesis of bismuth-containing drugs, which are used for gastrointestinal disorders, and in materials science for developing semiconductors, these references do not provide data on the direct biological or therapeutic efficacy of this compound itself.[1][3]

Without any peer-reviewed studies that assess the efficacy of this compound, it is impossible to:

  • Present quantitative data comparing its performance to other alternatives.

  • Provide detailed experimental protocols for efficacy testing.

  • Visualize signaling pathways or experimental workflows related to its biological effects.

Therefore, the core requirements for the requested comparison guide cannot be met due to the foundational scientific data being unavailable. Further research into the biological and therapeutic properties of this compound would be necessary before such a guide could be developed.

References

Safety Operating Guide

Proper Disposal of Tri-o-tolylbismuthine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. Tri-o-tolylbismuthine, an organobismuth compound, requires careful management throughout its lifecycle, including its final disposal. Adherence to proper disposal protocols is essential to ensure personnel safety and environmental compliance. All waste containing this compound must be treated as hazardous.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.[1]
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect against splashes and dust.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area or under a fume hoodTo avoid inhalation of dust or fumes.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to ensure that it is sent to an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated materials (e.g., weigh boats, contaminated paper towels), and empty containers in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Organobismuth compounds can be reactive, so avoiding mixing with incompatible materials is crucial.

2. Container Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant).

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is cool and dry to maintain the stability of the compound.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate inhalation hazard, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment (for small, manageable spills):

    • Wearing the appropriate PPE, carefully sweep up the solid material. Avoid generating dust.

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Collect in labeled solid hazardous waste container B->C Solid D Collect in labeled liquid hazardous waste container B->D Liquid E Store container in designated, secure, well-ventilated area C->E D->E F Contact EHS or licensed waste contractor for pickup E->F G Provide SDS to waste contractor F->G H End: Compliant Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tri-o-tolylbismuthine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of organometallic compounds like Tri-o-tolylbismuthine is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a secure laboratory environment.

Hazard and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding its hazard profile is the first step toward safe laboratory practices.

Hazard Classification

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Body AreaRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. For extended handling, consider double-gloving.
Eyes/Face Safety goggles and face shieldSafety goggles must be worn at all times. A face shield should be used when there is a risk of splashing.
Body Flame-retardant lab coatA lab coat made of flame-retardant material is essential.
Respiratory Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges must be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound. Due to its potential air and moisture sensitivity, standard techniques for handling air-sensitive compounds should be employed.

Preparation:

  • Work Area Setup: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. If the compound is known to be highly air-sensitive, prepare a glove box or Schlenk line with an inert atmosphere (e.g., nitrogen or argon).

  • Gather Materials: Assemble all necessary equipment, including appropriate glassware, spatulas, and weighing containers, within the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the PPE table before commencing any work.

Handling:

  • Inert Atmosphere (if required): If using a glove box or Schlenk line, ensure the atmosphere is inert before introducing the this compound.

  • Dispensing: Carefully transfer the required amount of the compound. Avoid creating dust. Use a spatula for solid transfers.

  • Reactions: If using the compound in a reaction, add it to the reaction vessel slowly and in a controlled manner within the fume hood or inert atmosphere.

  • Post-Handling: Tightly seal the container of this compound immediately after use.

Decontamination:

  • Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with an appropriate solvent (e.g., toluene or THF), followed by a wash with a suitable detergent and water.

  • Work Surfaces: Clean the work surface within the fume hood with an appropriate solvent and then with a detergent solution.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix bismuth-containing waste with other chemical waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Disposal Route: Dispose of the hazardous waste through your institution's certified hazardous waste disposal program. Follow all local, regional, and national regulations for the disposal of chemical waste.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Set up Fume Hood/Glove Box gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe dispense Dispense Compound don_ppe->dispense Proceed to Handling reaction Perform Reaction dispense->reaction spill Spill dispense->spill exposure Personal Exposure dispense->exposure post_handle Seal Container reaction->post_handle reaction->spill reaction->exposure decon_equip Decontaminate Equipment post_handle->decon_equip Proceed to Decontamination decon_surface Clean Work Surfaces decon_equip->decon_surface collect_waste Collect Waste decon_surface->collect_waste Proceed to Disposal dispose Dispose via Hazardous Waste Program collect_waste->dispose

Caption: A logical workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.